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[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride Documentation Hub

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  • Product: [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
  • CAS: 851308-25-3

Core Science & Biosynthesis

Foundational

[1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride: Technical Monograph & Synthetic Guide

The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride , a critical intermediate in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride , a critical intermediate in the development of CDK inhibitors and other targeted oncological therapies.

[1]

Executive Summary

[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (CAS: 851308-25-3) is a specialized piperidine-based building block used extensively in modern drug discovery.[1] With a molecular weight of 228.74 g/mol , it serves as a robust pharmacophore scaffold, providing a rigid piperidine core decorated with a polar sulfonyl motif and a reactive primary amine for diverse conjugation.

Its primary utility lies in kinase inhibitor development, most notably as a structural motif in Ebvaciclib (PF-06873600) , a selective CDK2/4/6 inhibitor. The sulfonyl group modulates metabolic stability and solubility, while the methanamine linker offers precise spatial orientation for hydrogen bonding within ATP-binding pockets.

Physicochemical Identity

The following data establishes the baseline identity for quality control and stoichiometric calculations in synthetic workflows.

PropertySpecification
Chemical Name [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
CAS Number 851308-25-3
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 228.74 g/mol (HCl Salt)
Free Base MW 192.28 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, and Methanol
Stoichiometry 1:1 Hydrochloride salt

Structural Logic in Drug Design

In medicinal chemistry, this compound is not merely a linker; it is a "functionalized spacer" that solves specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.

Pharmacophore Diagram

The following diagram illustrates the functional roles of the molecule's three distinct zones.

Pharmacophore Sulfonyl Methylsulfonyl Group (Metabolic Shield) Piperidine Piperidine Core (Rigid Scaffold) Sulfonyl->Piperidine Reduces Lipophilicity Prevents N-Oxidation Amine Methanamine Tail (Reactive Handle / H-Bond Donor) Piperidine->Amine Defines Vector (sp3 Geometry) Target Kinase Hinge Region (e.g., CDK2/4/6) Amine->Target Critical Interaction

Figure 1: Pharmacophore dissection showing the metabolic stability conferred by the sulfonyl group and the vectoring capability of the piperidine ring.[1]

Synthetic Protocol

Objective: Synthesize [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride from commercially available tert-butyl (piperidin-4-ylmethyl)carbamate.

Reaction Pathway

The synthesis follows a standard sulfonylation-deprotection sequence.[1] This route is preferred over direct sulfonylation of the diamine to avoid bis-sulfonylation byproducts.[1]

Synthesis SM Starting Material: tert-butyl (piperidin-4-ylmethyl)carbamate (N-Boc protected amine) Step1 Step 1: Sulfonylation MsCl (1.1 eq), TEA (2.0 eq) DCM, 0°C to RT, 2h SM->Step1 Inter Intermediate: tert-butyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate Step2 Step 2: Acidic Deprotection 4M HCl in Dioxane RT, 4h Inter->Step2 Product Final Product: [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl Step1->Inter Step2->Product

Figure 2: Two-step synthetic pathway ensuring regioselectivity via Boc-protection strategy.

Detailed Methodology
Step 1: N-Sulfonylation[1]
  • Setup: Charge a round-bottom flask with tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) and dry Dichloromethane (DCM) (10 vol).

  • Base Addition: Add Triethylamine (TEA) (2.0 eq) and cool the solution to 0°C under

    
     atmosphere.
    
  • Reaction: Dropwise add Methanesulfonyl chloride (MsCl) (1.1 eq) over 15 minutes.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.[1]

  • Workup: Wash organic layer with 1M citric acid, followed by saturated

    
     and brine. Dry over 
    
    
    
    and concentrate in vacuo.
    • Checkpoint: The intermediate should be a white solid.[1][2]

Step 2: Boc-Deprotection & Salt Formation[1]
  • Dissolution: Dissolve the intermediate from Step 1 in 1,4-Dioxane (5 vol).

  • Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at RT.

  • Precipitation: Stir for 4–6 hours. The product will precipitate as a hydrochloride salt.[1]

  • Isolation: Filter the white solid. Wash the filter cake with diethyl ether (

    
    ) to remove residual HCl and organic impurities.[1]
    
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized block, the following spectral signatures must be confirmed.

  • 
    -NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.0–8.3 (br s, 3H, 
      
      
      
      ) — Confirms salt formation.
    • 
       3.55 (d, 2H, piperidine 
      
      
      
      )
    • 
       2.85 (s, 3H, 
      
      
      
      ) — Critical diagnostic peak for sulfonyl group.
    • 
       2.70 (m, 2H, 
      
      
      
      )
    • 
       2.65 (t, 2H, piperidine 
      
      
      
      )
    • 
       1.80 (d, 2H, piperidine 
      
      
      
      )
    • 
       1.65 (m, 1H, CH-methine)
      
    • 
       1.25 (q, 2H, piperidine 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • 
       Calculated: 193.09
      
    • 
       Found: 193.1 ± 0.1[1]
      

Applications in Drug Discovery

The [1-(methylsulfonyl)piperidin-4-yl]methanamine moiety is a validated scaffold in oncology.[1]

Case Study: Ebvaciclib (PF-06873600) [1]

  • Mechanism: CDK2/4/6 Inhibitor.[1]

  • Role of Scaffold: The piperidine ring projects the amine into the solvent-exposed region of the kinase ATP pocket, while the methylsulfonyl group interacts with the P-loop or adjacent hydrophobic regions, improving potency and selectivity compared to the unsubstituted piperidine [1].

  • Metabolic Stability: The sulfonyl cap prevents N-oxidation and glucuronidation at the piperidine nitrogen, significantly extending the half-life (

    
    ) of the clinical candidate.[1]
    

References

  • Pfizer Inc. (2018).[1] Pyrido[2,3-d]pyrimidin-7-one derivatives as CDK inhibitors. World Intellectual Property Organization.[1] WO2018033815A1.[1]

  • MolCore. (2024).[1] Product Specification: (1-(Methylsulfonyl)piperidin-4-yl)methanamine hydrochloride.[1][3]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 134247638, Ebvaciclib. [1][4]

  • Matrix Scientific. (2019).[1][5] Safety Data Sheet: (1-(Methylsulfonyl)piperidin-4-yl)methanamine hydrochloride.

Sources

Exploratory

[1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride: Technical Profile & Synthetic Utility

Topic: [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary [1-(Methylsulfonyl)piperidin-4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (CAS: 851308-25-3) is a specialized saturated heterocycle used as a high-value building block in medicinal chemistry.[1] It serves as a pharmacophore spacer , providing a primary amine handle extended by a methylene unit from a metabolically stable sulfonyl-piperidine core.

Unlike the direct 4-aminopiperidine analogs, the methylene linker in this compound allows the terminal amine to access distinct spatial regions within a binding pocket—often critical for reaching aspartate or glutamate residues in kinase hinge regions or GPCR orthosteric sites. The


-methylsulfonyl group blunts the basicity of the piperidine nitrogen, improving oral bioavailability and reducing susceptibility to oxidative metabolism (e.g., N-oxidation).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

This compound is characterized by a piperidine ring substituted at the nitrogen (position 1) with a methylsulfonyl group and at position 4 with a methanamine moiety.[1] It is supplied as the hydrochloride salt to ensure stability and water solubility.

PropertyData
Chemical Name [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
CAS Number 851308-25-3
Molecular Formula

Molecular Weight 228.74 g/mol (Salt); 192.28 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
pKa (Calculated) ~10.5 (Primary Amine); Sulfonyl-N is non-basic
Melting Point >200 °C (Decomposes)
InChI Key IMGMCBHZBZUFDW-UHFFFAOYSA-N

Synthetic Methodologies

For research and scale-up, two primary routes exist. The Boc-Protection Route is preferred for laboratory synthesis due to its high fidelity and avoidance of metal reductions. The Nitrile Reduction Route is often reserved for industrial cost-optimization.

A. The Boc-Protection Route (Preferred Lab Scale)

This protocol utilizes orthogonal protection to ensure regioselectivity. The starting material is tert-butyl (piperidin-4-ylmethyl)carbamate, where the exocyclic amine is already protected.

Protocol:

  • Sulfonylation: Dissolve tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in DCM at 0°C. Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir at RT for 2 hours. The sulfonyl group selectively attaches to the free piperidine nitrogen.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane (or TFA/DCM) at RT for 4 hours.

  • Isolation: Concentrate in vacuo. Triturate with diethyl ether to yield the target hydrochloride salt as a white precipitate.

B. The Nitrile Reduction Route (Industrial)
  • Sulfonylation: React Piperidine-4-carbonitrile with MsCl/Base.

  • Reduction: Hydrogenate the nitrile using Raney Nickel or reduce with

    
     (requires careful quenching).
    
  • Salt Formation: Bubble HCl gas through an ethereal solution of the free base.

Visualization: Synthetic Pathway (Boc Route)

Synthesis Start tert-Butyl (piperidin-4-ylmethyl)carbamate (Exocyclic Amine Protected) Reagents1 MsCl, Et3N DCM, 0°C Intermed Intermediate: N-Sulfonylated-N'-Boc Start->Intermed Sulfonylation Reagents2 4M HCl in Dioxane Final Target Product: [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl Intermed->Final Deprotection

Caption: Step-wise synthesis via orthogonal protection strategy, ensuring regiochemical control.

Medicinal Chemistry Applications

The "Extended" Linker Advantage

In Structure-Activity Relationship (SAR) studies, the distance between a basic center and the hydrophobic core is critical.

  • Direct Attachment (4-aminopiperidine): The amine is close to the ring (Distance ~1.5 Å from C4). Rigid.

  • Extended Attachment (This Compound): The methylene spacer adds flexibility and extends the reach (~2.5 Å from C4). This allows the amine to form salt bridges with residues (e.g., Asp, Glu) that are recessed in the binding pocket.

Metabolic Stability & Polarity

The


-methylsulfonyl group is a bioisostere for 

-acetyl or

-alkyl groups but offers distinct advantages:
  • Reduced Basicity: The sulfonyl group withdraws electrons, rendering the ring nitrogen non-basic. This prevents lysosomal trapping and reduces hERG channel inhibition liability.

  • Metabolic Blockade: It blocks the

    
    -dealkylation metabolic soft spot common in 
    
    
    
    -methyl piperidines.
Visualization: Pharmacophore Logic

Pharmacophore Core Piperidine Core (Scaffold) Linker Methylene Spacer (Flexibility/Reach) Core->Linker C4 Attachment Sulfonyl N-Methylsulfonyl (Metabolic Shield) Sulfonyl->Core Modulates pKa Amine Primary Amine (Interaction Point) Linker->Amine Extends Reach Target Target Residue (e.g., Asp/Glu) Amine->Target Salt Bridge

Caption: Structural logic of the scaffold showing functional roles of each moiety.

Case Studies & Patent Landscape

This scaffold appears frequently in patent literature for:

  • ROR

    
    t Modulators:  Used as a polar tail to interact with the solvent-exposed region of the receptor (e.g., WO2018030550).
    
  • CDK Inhibitors: Analogues are used to optimize the solubility and kinase selectivity of pyrimidine-based inhibitors (e.g., Pfizer's Ebvaciclib uses the direct amine; this methanamine analog is used in next-gen SAR to explore pocket depth).

  • GPCR Ligands: Used in Sigma-1 receptor ligands and chemokine receptor antagonists.

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. Store in a desiccator at room temperature.

  • Stability: The sulfonamide bond is chemically robust and resistant to hydrolysis under standard acidic or basic workup conditions.

  • Safety: Irritant to eyes and skin. Handle with standard PPE (gloves, goggles).

References

  • Sigma-Aldrich. (2025). Product Specification: (1-(Methylsulfonyl)piperidin-4-yl)methanamine hydrochloride.[1] Retrieved from

  • CymitQuimica. (2025).[2] Catalog Entry: [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (CAS 851308-25-3).[1] Retrieved from

  • PubChem. (2025).[3][4][2][5] Compound Summary: CAS 851308-25-3.[1][3][6][7] National Library of Medicine. Retrieved from

  • World Intellectual Property Organization. (2018). Patent WO2018030550A1: Heterocyclic compounds with an ROR(gamma)t modulating activity. Retrieved from

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine Derivatives. Retrieved from

Sources

Foundational

Spectroscopic Characterization of [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride

Topic: Spectroscopic Data of [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride Content Type: Technical Monograph / Application Note Role: Senior Application Scientist A Technical Monograph for Structural Valida...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data of [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride Content Type: Technical Monograph / Application Note Role: Senior Application Scientist

A Technical Monograph for Structural Validation in Drug Discovery

Executive Summary

In the fragment-based design of JAK inhibitors and GPCR modulators, the piperidine scaffold serves as a critical pharmacophore. Specifically, [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (CAS 851308-25-3) represents a high-value building block, offering a rigidified linker between a sulfonamide "tail" and a primary amine "head."

This guide provides a definitive reference for the spectroscopic validation of this compound. Unlike generic datasheets, we analyze the causality behind the spectral signals—explaining how the electron-withdrawing sulfonyl group and the cationic ammonium moiety influence the piperidine ring's magnetic environment.

Chemical Identity & Structural Context[1][2][3][4][5][6]

Before interpreting spectra, one must understand the electronic environment. The molecule consists of a piperidine ring distorted by two competing dipoles: the


-sulfonyl group (strong electron withdrawer) and the C4-methanamine hydrochloride (cationic, H-bond donor).
PropertyDetail
IUPAC Name [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
CAS Number 851308-25-3
Molecular Formula

Molecular Weight 192.28 (Free Base) / 228.74 (HCl Salt)
Solubility Highly soluble in DMSO, Methanol, Water; Insoluble in non-polar organics.[1][2]
Structural Visualization

The following diagram illustrates the connectivity and key functional zones analyzed in the spectroscopic section.

ChemicalStructure Figure 1: Functional Zones of [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl Sulfonyl Sulfonyl Group (Electron Withdrawing) Piperidine Piperidine Core (Chair Conformation) Sulfonyl->Piperidine N1 Substitution Amine Methanamine HCl (Cationic Head) Piperidine->Amine C4 Substitution

Spectroscopic Analysis (The Core)

The following data represents the consensus of high-purity commercial standards (>98% HPLC).

2.1 Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is the preferred solvent. While 

can be used, it suppresses the exchangeable ammonium protons (

), which are critical for confirming salt formation.

 NMR Data (400 MHz, DMSO-

)
The spectrum is characterized by the diagnostic methylsulfonyl singlet and the broad ammonium signal.
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
8.15 Broad Singlet3H

Characteristic of primary amine hydrochloride salts in DMSO. Disappears in

.
3.56 Doublet (broad)2HPip-H2/H6 (eq)Deshielded by the adjacent

-sulfonyl group. Equatorial protons appear downfield due to anisotropy.
2.84 Singlet3H

The "anchor" signal. Sharp, intense singlet diagnostic of methylsulfonamides.
2.68 Triplet (broad)2H

-N
Methylene adjacent to the ammonium group.
2.62 Triplet2HPip-H2/H6 (ax)Axial protons at the

-adjacent position.
1.78 Doublet (broad)2HPip-H3/H5 (eq)Protons beta to the sulfonamide.
1.65 Multiplet1HPip-H4Methine proton at the substitution site.
1.18 Quadruplet2HPip-H3/H5 (ax)Axial protons beta to the sulfonamide; shielded by ring currents.

 NMR Data (100 MHz, DMSO-

)
| Shift (

, ppm) | Assignment | Notes | | :--- | :--- | :--- | | 45.2 | Piperidine C2/C6 | Deshielded by

-sulfonyl. | | 43.8 | Exocyclic

- | Adjacent to ammonium. | | 34.1 |

| Diagnostic methyl carbon. | | 33.5 | Piperidine C4 | Branching point.[3] | | 28.4 | Piperidine C3/C5 | Most shielded ring carbons. |
2.2 Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Observed Ion (

    
    ): 
    
    
    
  • Theoretical Exact Mass:

    
     (Free Base)
    
  • Fragmentation Pattern:

    • 
       176:  Loss of 
      
      
      
      (Characteristic of primary amines).
    • 
       114:  Loss of 
      
      
      
      (Sulfonyl cleavage).
2.3 Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • 
    :  Broad, strong absorption. Corresponds to 
    
    
    
    stretching of the primary amine salt (
    
    
    ).
  • 
    :  Asymmetric 
    
    
    
    stretch (Sulfonamide).
  • 
    :  Symmetric 
    
    
    
    stretch (Sulfonamide).
  • 
    : 
    
    
    
    bending (Amine salt).
Experimental Protocols & Workflows

To ensure reproducibility, follow these validated workflows for sample preparation and analysis.

3.1 Analytical Workflow Diagram

This DOT diagram outlines the logical flow from crude sample to validated data, including critical decision points.

AnalyticalWorkflow Figure 2: Analytical Workflow for Salt Verification Sample Raw Sample (Hygroscopic Solid) Solubility Solubility Test (DMSO vs MeOH) Sample->Solubility Prep_NMR NMR Prep (10mg in 0.6mL DMSO-d6) Solubility->Prep_NMR High Conc. Prep_LCMS LCMS Prep (0.1mg/mL in 50:50 ACN:H2O) Solubility->Prep_LCMS Trace Conc. Analysis_NMR Acquisition: 1H NMR (Look for 8.15ppm NH3+) Prep_NMR->Analysis_NMR Analysis_LCMS Acquisition: ESI+ (Target m/z 193.1) Prep_LCMS->Analysis_LCMS Validation Data Validation Check Integral Ratios Analysis_NMR->Validation Analysis_LCMS->Validation

3.2 Protocol: Sample Preparation for NMR

Why this matters: The hydrochloride salt is hygroscopic. Water uptake results in a massive HDO peak at 3.33 ppm in DMSO-


, which can obscure the piperidine ring protons.
  • Drying: Dry the sample in a vacuum desiccator over

    
     for 4 hours prior to weighing.
    
  • Solvent: Use ampouled, 99.9% DMSO-

    
     with 0.03% TMS. Do not use "old" solvent from a bulk bottle.
    
  • Concentration: Dissolve

    
     of sample in 
    
    
    
    solvent.
  • Shimming: Ensure good shimming; the sulfonamide methyl group (2.84 ppm) is a singlet and serves as an excellent indicator of field homogeneity.

3.3 Protocol: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm.

  • Note: The compound lacks a strong chromophore (like a benzene ring). Detection at 210 nm is mandatory, but ELSD (Evaporative Light Scattering Detector) is preferred if available.

Quality Control & Impurity Profile

When synthesizing or sourcing this compound, three common impurities often persist.

  • Boc-Protected Intermediate: If the final deprotection was incomplete.

    • Spectral Flag: A large singlet at

      
       (
      
      
      
      -butyl group) in
      
      
      NMR.
  • Residual Methanesulfonic Acid: If the sulfonylation cleanup was poor.

    • Spectral Flag: A singlet at

      
       in DMSO-
      
      
      
      .[1]
  • Free Base Form: If the salt formation failed.

    • Spectral Flag: Absence of the broad proton signal at

      
      ; upfield shift of the methylene protons adjacent to the amine.
      
References
  • Chemical Identity & CAS

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 47002537.
    • URL:[Link]

  • Synthetic Methodology (Analogous Reductive Amination)

    • Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
    • URL:[Link]

  • Spectroscopic Standards (Piperidine Derivatives)

    • Source: SDBS (Spectral Database for Organic Compounds), AIST, Japan. (Reference for general piperidine C-13 shifts).
    • URL:[Link]

  • Commercial Reference (Salt Form Verification)

Sources

Exploratory

Technical Guide: Purity Analysis of [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride

Executive Summary [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride is a critical aliphatic heterocycle used as a building block in the synthesis of JAK inhibitors and other immunological therapeutics. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride is a critical aliphatic heterocycle used as a building block in the synthesis of JAK inhibitors and other immunological therapeutics. Its structural profile—a polar, secondary amine salt lacking a conjugated


-system—presents a specific analytical challenge: UV silence .

Standard HPLC-UV methods at 254 nm are ineffective for this molecule due to the absence of a strong chromophore. This guide outlines a robust, multi-modal analytical strategy prioritizing Charged Aerosol Detection (CAD) for purity profiling and Potentiometric Titration for salt stoichiometry.

Part 1: Molecular Profile & Analytical Challenges

Structural Analysis[1]
  • Core Scaffold: Piperidine ring (aliphatic, non-UV active).

  • Functional Groups:

    • Methanamine (C4 position): Primary amine, responsible for basicity and polarity.

    • Methylsulfonyl (N1 position): Sulfonamide-like moiety, provides minimal UV absorbance (<210 nm).

  • Salt Form: Hydrochloride (HCl).[1] High water solubility, hygroscopic potential.

The "Chromophore Gap"

Most impurities in the synthesis of this molecule (e.g., piperidine precursors, alkyl halides) are also aliphatic. Relying on low-wavelength UV (200–210 nm) introduces significant baseline noise from mobile phase modifiers (like TFA or Formic Acid) and often fails to detect key degradation products.

The Solution: This protocol utilizes HPLC-CAD (Charged Aerosol Detection) as the primary purity assay. CAD provides a near-universal response independent of optical properties, ideal for quantifying the "invisible" impurities in this synthesis.

AnalyticalStrategy Molecule Target Molecule: [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl Challenge Challenge: Lack of Chromophore (UV Silent) Molecule->Challenge Titration AgNO3 Titration Chloride Content Stoichiometry Molecule->Titration NMR 1H-NMR (D2O) Structural ID Molecule->NMR Decision Detector Selection Challenge->Decision UV UV (200-210 nm) Low Sensitivity Baseline Noise Decision->UV Secondary CAD HPLC-CAD Universal Response Primary Purity Assay Decision->CAD Primary (Recommended)

Figure 1: Analytical decision matrix highlighting the shift from UV to CAD for primary purity assessment.

Part 2: Primary Purity Assay (HPLC-CAD)

Method Principle

The eluent from the column is nebulized and dried. The resulting analyte particles are charged by a corona discharge nitrogen stream. The aggregate charge is measured by an electrometer, providing a signal proportional to the mass of the analyte, regardless of chemical structure.

Chromatographic Conditions

This method uses a high-aqueous stable C18 column to retain the polar amine while separating it from the early-eluting counter-ion (chloride).

ParameterSpecificationRationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)"Charged Surface Hybrid" technology provides excellent peak shape for basic amines at low pH.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA pairs with the amine, increasing retention and improving peak symmetry.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and peak sharpness.
Detector CAD (Charged Aerosol Detector) Settings: Power Function: 1.0; Evap Temp: 35°C; Data Rate: 10 Hz.
Injection Vol 5–10 µLPrevent column overload (salt effects).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Hold for polar retention
2.0982Start Gradient
15.04060Elute hydrophobic impurities
15.1595Column Wash
18.0595End Wash
18.1982Re-equilibration
25.0982End Run
Impurity Profiling Logic

The synthesis typically involves the sulfonylation of N-protected 4-aminomethylpiperidine.

  • Impurity A (RRT ~0.4): Piperidin-4-ylmethanamine (Des-sulfonylated precursor). Highly polar, elutes early.

  • Impurity B (RRT ~1.2): Bis-sulfonated byproduct. If the starting material was not protected, the primary amine may also be sulfonylated. Less polar, elutes after the main peak.

  • Main Peak (RRT 1.0): [1-(Methylsulfonyl)piperidin-4-yl]methanamine.

Part 3: Chloride Content (Salt Stoichiometry)

Since CAD detects the organic cation, it does not confirm the salt form stoichiometry. A potentiometric titration is required to confirm the mono-hydrochloride form (Theoretical Cl content: ~12.2% based on MW 228.74).

Protocol: Potentiometric Titration with AgNO

Reagents:

  • 0.1 N Silver Nitrate (

    
    ) VS (Volumetric Standard).[2]
    
  • Dilute Nitric Acid (

    
    ).
    
  • Solvent: Water/Methanol (80:20).

Procedure:

  • Accurately weigh ~150 mg of the sample into a titration beaker.

  • Dissolve in 50 mL of water/methanol solvent.

  • Acidify with 1 mL of 2M

    
    .
    
  • Titrate with 0.1 N

    
     using a silver combination electrode.
    
  • Determine the endpoint potentiometrically (inflection point).

Calculation:



  • 
    : Volume of 
    
    
    
    (mL)
  • 
    : Normality of 
    
    
    
  • 
    : Sample weight (g)
    

Part 4: Structural Verification (NMR)

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
     is preferred over D
    
    
    
    O for the initial ID, as D
    
    
    O will exchange the amine protons (
    
    
    ), making them invisible.
  • Key Signals:

    • 
       2.85 ppm (s, 3H): Methylsulfonyl group (
      
      
      
      ). Characteristic singlet.
    • 
       2.90–3.60 ppm (m, Piperidine ring protons): Complex multiplets.
      
    • 
       8.0–8.5 ppm (br s, 3H): Ammonium protons (
      
      
      
      ), visible in DMSO-
      
      
      .

Part 5: Experimental Workflow Diagram

Workflow cluster_ID Identity & Stoichiometry cluster_Purity Purity & Impurities Sample Raw Sample (White Powder) NMR 1H-NMR (DMSO-d6) Sample->NMR Titr AgNO3 Titration (% Cl-) Sample->Titr Prep Dissolve in H2O (1.0 mg/mL) Sample->Prep HPLC HPLC-CAD (Gradient Elution) Prep->HPLC Data Integration (Area %) HPLC->Data

Figure 2: Integrated workflow for full characterization, separating identity (NMR/Titration) from purity (HPLC-CAD).

Part 6: References

  • Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A. Link

    • Context: Authoritative review on using CAD for non-chromophoric compounds.

  • European Pharmacopoeia (Ph.[3] Eur.) . 2.5.[4]11. Complexometric Titrations / Chloride Determination. Link

    • Context: Standard method for chloride titration using silver nitrate.[2][5][6]

  • BenchChem . Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Link

    • Context: Provides structural context for piperidine methanamine derivatives and synthetic precursors.[7]

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. Link

    • Context: Technical grounding for the linearity and response factors used in the HPLC-CAD protocol.

Sources

Foundational

Overview of piperidine scaffolds in central nervous system (CNS) drug discovery

The Piperidine Pharmacophore in CNS Therapeutics: Structural Versatility and Design Strategies[1] Executive Summary The piperidine scaffold remains one of the most enduring and "privileged" structures in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine Pharmacophore in CNS Therapeutics: Structural Versatility and Design Strategies[1]

Executive Summary

The piperidine scaffold remains one of the most enduring and "privileged" structures in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its ubiquity—spanning from the classic antipsychotic haloperidol to the 2024 FDA-approved muscarinic agonist Cobenfy (xanomeline-trospium) —stems from its unique conformational properties and pKa profile. This technical guide analyzes the structural logic of piperidine in CNS drug design, providing actionable protocols for synthesis and blood-brain barrier (BBB) assessment.

The Piperidine Advantage: Structural & Physicochemical Logic

The piperidine ring (azacyclohexane) is not merely a linker; it is a functional pharmacophore that drives target engagement and bioavailability.

  • Conformational Biasing: Unlike open-chain amines, piperidine exists predominantly in a defined chair conformation. This reduces the entropic penalty upon binding to protein pockets (e.g., GPCRs). Substituents at the C4 position prefer the equatorial orientation to avoid 1,3-diaxial strain, allowing for predictable vector projection of pharmacophores.

  • Basicity & Ionization (pKa ~9-11): At physiological pH (7.4), the piperidine nitrogen is largely protonated (

    
    ). This cationic species is critical for forming a high-energy salt bridge with the conserved Aspartate (Asp3.32)  residue found in aminergic GPCRs (Dopamine, Serotonin, Muscarinic receptors).
    
  • Lipophilicity Modulation: The carbon skeleton provides sufficient lipophilicity (

    
    ) to facilitate membrane partitioning, while the ionizable nitrogen prevents sequestration in lipid bilayers, driving the compound into the aqueous cytosol or receptor cleft.
    
Diagram 1: The CNS Piperidine Pharmacophore

The following diagram illustrates the canonical binding interactions of a 4-substituted piperidine within a GPCR binding pocket.

PiperidinePharmacophore Piperidine Piperidine Core (Chair Conformation) Nitrogen Protonated Nitrogen (N+) Piperidine->Nitrogen Contains Substituent C4-Substituent (Equatorial) Piperidine->Substituent Projects Aspartate GPCR Asp3.32 (Anionic Site) Nitrogen->Aspartate Salt Bridge (Ionic Interaction) Hydrophobic Hydrophobic Pocket (Trp/Phe Residues) Substituent->Hydrophobic Van der Waals Interaction

Caption: Canonical binding mode of piperidine ligands in aminergic GPCRs. The protonated nitrogen anchors the molecule via an ionic bond to Asp3.32, while the C4-substituent engages hydrophobic microdomains.

Synthetic Protocols: Constructing the Scaffold

Reliable access to functionalized piperidines is a prerequisite for SAR exploration. While many methods exist, Reductive Amination remains the industry standard for generating N-substituted piperidines due to its high yield and tolerance of functional groups.

Protocol: Synthesis of N-Benzylpiperidine via Reductive Amination

Target: Creation of a tertiary amine core common in AChE inhibitors (e.g., Donepezil analogs).

Reagents:

  • Piperidine (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic Acid (AcOH, 1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve benzaldehyde (10 mmol) and piperidine (10 mmol) in anhydrous DCE (30 mL).
    
  • Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes to promote iminium ion formation. Note: The solution may warm slightly.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Quench: Quench carefully with saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers.
    
  • Purification: Wash organics with brine, dry over

    
    , filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel; Hexanes:EtOAc gradient) to yield N-benzylpiperidine.
    
Diagram 2: Synthetic Decision Tree

Selecting the right synthetic route based on the desired substitution pattern.

SyntheticRoutes Target Target Piperidine Scaffold N_Sub N-Substitution Needed? Target->N_Sub C4_Sub C4-Functionalization? Target->C4_Sub RedAm Reductive Amination (Aldehyde + STAB) N_Sub->RedAm Secondary Amines N_Alk N-Alkylation (R-X + Base) N_Sub->N_Alk Steric Bulk OK Suzuki Suzuki Coupling (Enol Triflate) C4_Sub->Suzuki Aryl Coupling Hydrogenation Pyridine Hydrogenation (PtO2/H2) C4_Sub->Hydrogenation De Novo Ring

Caption: Strategic selection of synthetic pathways for piperidine derivatization. Reductive amination is preferred for N-functionalization due to milder conditions compared to direct alkylation.

Screening & Optimization: The PAMPA-BBB Assay

For CNS drugs, potency is irrelevant if the compound cannot cross the Blood-Brain Barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the primary high-throughput screen for passive diffusion.

Protocol: PAMPA-BBB for Basic Amines (Piperidines)

Objective: Determine the effective permeability (


) of the synthesized piperidine analog.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • System Solution: PBS (pH 7.4).

Step-by-Step Methodology:

  • Membrane Coating: Carefully pipette 4 µL of the Lipid Solution onto the filter surface of the Donor Plate. Avoid touching the membrane with the tip. Allow to dry for 5 minutes.

  • Donor Preparation: Dissolve the test compound in DMSO to 10 mM stock. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL of this solution to the Donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS (pH 7.4) to the Acceptor wells.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate. Ensure a tight seal to prevent evaporation.

  • Incubation: Incubate the "sandwich" at room temperature for 18 hours in a humidity-controlled chamber (to prevent edge effects).

  • Quantification: Disassemble plates. Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate. Measure absorbance (250–400 nm) or analyze via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    are volumes, and
    
    
    is filter area.

Success Criteria:

  • High Permeability:

    
     cm/s (Likely BBB penetrant).
    
  • Low Permeability:

    
     cm/s (Likely non-penetrant).
    

Future Perspectives: The 2025 Landscape

The field is shifting from simple antagonism to allosteric modulation and biased signaling .

  • Case Study: Cobenfy (Xanomeline-Trospium): Approved in late 2024 for schizophrenia, this drug utilizes a 1,2,5,6-tetrahydropyridine core (a piperidine derivative). The tetrahydropyridine moiety provides the specific conformational rigidity required to activate muscarinic M1/M4 receptors, while the trospium component (a quaternary amine) prevents peripheral side effects. This validates the "piperidine-like" scaffold as a continued driver of first-in-class therapies.

  • Allosteric Modulators: New research focuses on 4-substituted piperidines that bind to the extracellular vestibule of GPCRs (e.g., Dopamine D2), acting as bitopic ligands that enhance subtype selectivity, reducing off-target effects common in earlier generations.

Diagram 3: CNS Drug Discovery Decision Tree

A logic flow for optimizing piperidine hits into leads.

DecisionTree Hit Piperidine Hit Identified (Ki < 100 nM) pKa_Check Check pKa (Is it > 10?) Hit->pKa_Check Reduce_Basicity Add EWG (F, CN) to lower pKa pKa_Check->Reduce_Basicity Yes (Too Basic) PAMPA Run PAMPA-BBB pKa_Check->PAMPA No (Range 8-9) Reduce_Basicity->PAMPA Pass Pe > 10e-6 cm/s PAMPA->Pass Fail Pe < 2.0e-6 cm/s PAMPA->Fail Efflux Check P-gp Efflux (Caco-2) Pass->Efflux Lipophilicity Optimize LogP (Add/Remove Methyls) Fail->Lipophilicity Lead Lead Candidate (In Vivo Testing) Efflux->Lead Low Efflux Lipophilicity->PAMPA

Caption: Optimization workflow for piperidine-based CNS candidates. Key checkpoints include basicity modulation (pKa) and P-glycoprotein (P-gp) efflux liability.

References

  • FDA Approves Cobenfy (Xanomeline and Trospium Chloride) for Schizophrenia. U.S. Food and Drug Administration.[2][3][4] (2024).[2][3][4][5][6][7][8][9][10][11] [Link]

  • Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry.[1] (2025).[2][8][9][10] [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) – BBB Protocol. Pion Inc. Technical Notes. (2024).[2][3][4][5][6][7][8][9][10][11] [Link]

  • Structural Basis of Ligand Recognition at the Dopamine D2 Receptor. Nature. (2018).[1] [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Organic Chemistry Portal. (2023).[11][12] [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Reductive Amination of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride

Abstract This comprehensive guide provides detailed protocols and theoretical insights for the successful reductive amination of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride. This valuable building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the successful reductive amination of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride. This valuable building block is frequently utilized in medicinal chemistry and drug discovery for the synthesis of complex secondary and tertiary amines. This document explores the underlying principles of reductive amination, focusing on the widely adopted use of sodium triacetoxyborohydride (STAB). Two robust, step-by-step protocols are presented for the reaction of the target amine with both an aromatic aldehyde (benzaldehyde) and an aliphatic ketone (acetone), designed to be accessible and reproducible for researchers and drug development professionals.

Introduction: A Key Building Block in Medicinal Chemistry

[1-(Methylsulfonyl)piperidin-4-yl]methanamine is a bifunctional organic molecule featuring a primary amine and a sulfonylated piperidine ring. The hydrochloride salt is often the preferred form for stability and handling. This scaffold is of significant interest in pharmaceutical development; for instance, it serves as a key fragment in the synthesis of advanced therapeutics like Ebvaciclib, a cyclin-dependent kinase (CDK) inhibitor investigated for its antineoplastic activity[1].

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, prized for its efficiency and broad applicability in constructing secondary and tertiary amines from primary amines and carbonyl compounds[2][3]. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine. This one-pot approach avoids the common pitfalls of direct N-alkylation, such as over-alkylation and the need for harsh reagents[3]. This guide focuses on protocols that are robust, high-yielding, and utilize modern, selective reagents.

The Mechanism and Scientific Rationale

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting carbonyl compound (aldehyde or ketone)[4].

Diagram 1: General Mechanism of Reductive Amination

Caption: The two-stage process of reductive amination.

The Superiority of Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride, NaBH(OAc)₃, has become the reagent of choice for reductive amination for several key reasons[5][6][7]:

  • Selectivity: STAB is a mild and sterically hindered reducing agent. The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it slow to reduce aldehydes and ketones but highly reactive towards the more electrophilic iminium ion intermediate[4]. This allows all reagents to be combined in a single pot without significant formation of alcohol byproducts[6].

  • Mild Conditions: Reactions can be performed under neutral or weakly acidic conditions. Acetic acid is sometimes used as a catalyst to facilitate imine formation, especially with ketones, but is often unnecessary for aldehydes[6][8]. This tolerance for mild acidity preserves acid-sensitive functional groups within the substrate[6].

  • Safety Profile: Compared to its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB is significantly safer as it does not release toxic hydrogen cyanide gas upon acidification during workup[7].

  • Solvent Compatibility: It performs well in common aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF)[6][8].

Experimental Protocols

The following protocols are designed for a standard laboratory setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn[9].

Reactant Properties
CompoundFormulaMW ( g/mol )Role
[1-(Methylsulfonyl)piperidin-4-yl]methanamine HClC₇H₁₇ClN₂O₂S~228.74Primary Amine
BenzaldehydeC₇H₆O106.12Aromatic Aldehyde
AcetoneC₃H₆O58.08Aliphatic Ketone
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94Reducing Agent
Protocol 1: Synthesis of N-Benzyl-[1-(methylsulfonyl)piperidin-4-yl]methanamine

This protocol details the reaction with an aromatic aldehyde.

Diagram 2: Workflow for Protocol 1

Workflow1 A 1. Dissolve amine HCl and benzaldehyde in DCM. B 2. Add triethylamine to liberate the free amine. A->B C 3. Stir for 20-30 min for imine formation. B->C D 4. Add STAB portion-wise over 10 min. C->D E 5. Stir at room temp for 12-18h. Monitor by TLC/LC-MS. D->E F 6. Quench with saturated NaHCO₃(aq). E->F G 7. Extract with DCM, dry over Na₂SO₄, and concentrate. F->G H 8. Purify via column chromatography. G->H

Caption: Experimental workflow for STAB-mediated reductive amination.

Materials and Reagents:

ReagentAmount (1 mmol scale)Moles (mmol)Equivalents
[1-(MeSO₂)pip-4-yl]methanamine HCl229 mg1.01.0
Benzaldehyde106 µL (111 mg)1.051.05
Triethylamine (TEA)153 µL (111 mg)1.11.1
Sodium Triacetoxyborohydride (STAB)318 mg1.51.5
Dichloromethane (DCM)10 mL--
Saturated aq. NaHCO₃15 mL--
Anhydrous Na₂SO₄As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (229 mg, 1.0 mmol).

  • Solvent and Carbonyl Addition: Add dichloromethane (10 mL) followed by benzaldehyde (106 µL, 1.05 mmol). Stir the resulting suspension.

  • Free-Basing the Amine: Add triethylamine (153 µL, 1.1 mmol) to the suspension. The mixture should become clearer as the free amine is liberated. Stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in three portions over 10 minutes. Note: Initial effervescence may occur due to trace moisture or reaction with any excess acid.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 10 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure secondary amine product.

Protocol 2: Synthesis of N-Isopropyl-[1-(methylsulfonyl)piperidin-4-yl]methanamine

This protocol details the reaction with an aliphatic ketone, which may require mild acid catalysis for efficient imine formation.

Materials and Reagents:

ReagentAmount (1 mmol scale)Moles (mmol)Equivalents
[1-(MeSO₂)pip-4-yl]methanamine HCl229 mg1.01.0
Acetone147 µL (116 mg)2.02.0
Triethylamine (TEA)153 µL (111 mg)1.11.1
Acetic Acid (optional catalyst)6 µL (6.3 mg)0.10.1
Sodium Triacetoxyborohydride (STAB)318 mg1.51.5
1,2-Dichloroethane (DCE)10 mL--
Saturated aq. NaHCO₃15 mL--
Anhydrous Na₂SO₄As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask with a stir bar, add [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (229 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add 1,2-dichloroethane (10 mL), followed by acetone (147 µL, 2.0 mmol). Using an excess of a volatile ketone can help drive the imine formation equilibrium.

  • Free-Basing and Catalysis: Add triethylamine (153 µL, 1.1 mmol). For less reactive ketones, add a catalytic amount of glacial acetic acid (approx. 6 µL, 0.1 mmol) to promote iminium ion formation[6][8]. Stir for 45-60 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the mixture.

  • Reaction Monitoring: Seal the flask and stir at room temperature for 16-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup and Purification: Follow steps 6-8 from Protocol 1, using DCE as the extraction solvent.

Safety and Handling

  • [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride: While specific data is limited, similar amine hydrochlorides can be irritants. Handle with care, avoiding skin and eye contact[9][10].

  • Sodium Triacetoxyborohydride (STAB): Reacts with water and protic solvents to release flammable hydrogen gas. It is also a skin and eye irritant. Always handle in a dry, inert atmosphere if possible, and store in a tightly sealed container in a cool, dry place[7].

  • DCM and DCE: These are halogenated solvents and are suspected carcinogens. All handling must occur within a certified chemical fume hood.

Conclusion

The protocols detailed in this guide offer reliable and scalable methods for the synthesis of N-substituted [1-(Methylsulfonyl)piperidin-4-yl]methanamine derivatives. The use of sodium triacetoxyborohydride provides a safe, selective, and high-yielding pathway to these valuable compounds. By understanding the underlying chemical principles and adhering to the procedural details, researchers can effectively utilize this key building block in the development of novel chemical entities.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bell Performance. (2021). ClearKill Safety Data Sheet. Retrieved from Bell Performance Inc. [Link]

  • Hetterich, M., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30163–30172. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]

  • Matlock, M. K., & Tarvin, S. S. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Omega, 4(26), 21875–21881. [Link]

  • MG Chemicals. (n.d.). Safety data sheet. Retrieved from MG Chemicals. [Link]

  • Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Retrieved from Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (2025). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF. [Link]

  • U.S. National Library of Medicine. (n.d.). Ebvaciclib. PubChem. Retrieved from [Link]

Sources

Application

Application Note: [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride in Kinase Inhibitor Design

Topic: [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride as an intermediate for kinase inhibitors Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride as an intermediate for kinase inhibitors Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (CAS: 1216742-07-2) is a specialized building block used in the optimization of ATP-competitive kinase inhibitors.[1] It serves as a "solubilizing tail" moiety, designed to extend from the hinge-binding core of a drug molecule into the solvent-exposed region of the kinase ATP pocket.[1]

This scaffold offers a distinct pharmacological profile compared to its lower homolog (the direct aminopiperidine found in inhibitors like Ebvaciclib ). The insertion of a methylene spacer (


) between the piperidine ring and the coupling amine increases conformational flexibility, allowing the sulfonyl group to access distinct metabolic and solubility hotspots.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
CAS Number 1216742-07-2
IUPAC Name [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
Molecular Formula

Molecular Weight 228.74 g/mol (Free base: 192.28 g/mol )
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc) ~10.5 (Primary amine), Sulfonamide is non-basic
Storage Hygroscopic.[2][3][4][5][6] Store at -20°C under inert atmosphere.

Structural Utility in Medicinal Chemistry[2][3][4][7][8]

The "Solvent Front" Strategy

In kinase inhibitor design, the "hinge binder" (e.g., a pyrimidine or indazole) anchors the molecule. The efficacy and physicochemical properties (solubility, permeability) are often dictated by the group extending into the solvent front.

This intermediate provides three critical design elements:

  • Metabolic Stability: The

    
    -methylsulfonyl group caps the piperidine nitrogen, removing a metabolic soft spot (N-dealkylation) and reducing basicity compared to an 
    
    
    
    -methyl group.[1]
  • Permeability: The sulfonamide moiety is polar but non-ionized at physiological pH, improving membrane permeability compared to highly basic solubilizing tails.[1]

  • Vector Exploration: Unlike the rigid 4-aminopiperidine, the methanamine linker allows the tail to "wobble" and adopt optimal H-bond geometries with residues at the rim of the ATP pocket (e.g., Asp or Glu residues).[1]

Visualizing the SAR Logic

The following diagram illustrates how this intermediate couples to a kinase core and interacts with the binding pocket.[1]

G Core Kinase Hinge Binder (e.g., Pyrrolo[2,3-d]pyrimidine) Linker Linker Region (-NH-CH2-) Core->Linker Coupling Site (SNAr or Amide) Scaffold Piperidine Ring (Spacer) Linker->Scaffold Flexible Extension Cap Sulfonyl Cap (-SO2Me) Scaffold->Cap Metabolic Shield Pocket Solvent Exposed Region (Hydrophilic Interactions) Cap->Pocket H-Bonding

Figure 1: Structural logic of the [1-(Methylsulfonyl)piperidin-4-yl]methanamine scaffold in kinase inhibitor design.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

For labs requiring in-house preparation from commodity chemicals.[1]

Reaction Scheme:

  • Start: 4-(Boc-aminomethyl)piperidine (CAS 144222-22-0).[1]

  • Sulfonylation: Reaction with Methanesulfonyl chloride (MsCl).

  • Deprotection: Removal of Boc group.

Step-by-Step Procedure:

  • Sulfonylation:

    • Dissolve 4-(Boc-aminomethyl)piperidine (10.0 g, 46.7 mmol) in dry DCM (100 mL).

    • Add Triethylamine (1.5 eq, 9.7 mL) and cool to 0°C.

    • Dropwise add Methanesulfonyl chloride (1.1 eq, 4.0 mL) over 15 minutes.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Wash with 1N HCl (carefully, to keep Boc intact but remove TEA), then sat.

      
      , then brine. Dry over 
      
      
      
      and concentrate.
    • Yield: ~90-95% of tert-butyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate.[1]

  • Deprotection (HCl Salt Formation):

    • Dissolve the intermediate from Step 1 in 1,4-Dioxane (50 mL).

    • Add 4M HCl in Dioxane (5 eq, 60 mL) dropwise at RT.

    • Stir for 3-4 hours. A white precipitate will form.[1]

    • Isolation: Dilute with diethyl ether (100 mL) to complete precipitation. Filter the solid under nitrogen (hygroscopic!).

    • Wash the filter cake with ether.[1] Dry in a vacuum oven at 40°C.

    • Result: [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride.

Protocol B: Application - Coupling to Kinase Core

Use this protocol to attach the intermediate to a chloropyrimidine or chloroquinazoline core (common in JAK/EGFR inhibitors).[1]

Reagents:

  • Kinase Core: 4-Chloropyrrolo[2,3-d]pyrimidine (or similar).[7]

  • Linker: [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: n-Butanol or DMF.[1]

Procedure:

  • Charge: In a microwave vial or pressure tube, add the Chloro-heterocycle (1.0 eq) and [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl (1.2 eq).

  • Solvent: Add n-Butanol (concentration ~0.2 M).

  • Base: Add DIPEA (3.0 eq). Note: Extra base is needed to neutralize the HCl salt of the amine.[1]

  • Reaction: Heat to 100-120°C for 4–12 hours. (Microwave: 120°C for 30 mins).

  • Monitoring: Monitor by LC-MS for disappearance of the chloro-starting material.

  • Workup:

    • Evaporate volatiles.[1][8]

    • Dissolve residue in EtOAc/MeOH (9:1). Wash with water.[1]

    • Purification: Flash chromatography (DCM:MeOH gradient 0-10%) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Application - Amide Coupling

Use this protocol if the kinase core has a carboxylic acid handle.[1]

Reagents:

  • Carboxylic Acid Core (1.0 eq).

  • Amine Salt (1.1 eq).[2]

  • Coupling Agent: HATU (1.2 eq).

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF.[1][3]

Procedure:

  • Dissolve the Carboxylic Acid in DMF.[1]

  • Add DIPEA and stir for 5 minutes.

  • Add HATU .[1] Stir for 5 minutes to activate the acid (solution often turns yellow).

  • Add [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl .

  • Stir at RT for 2–4 hours.

  • Quench: Add water (reaction is usually exothermic).

  • Isolation: Extract with EtOAc or precipitate directly by adding excess water if the product is hydrophobic.[1]

Workflow Visualization

Workflow Start Start: 4-(Boc-aminomethyl)piperidine Step1 Step 1: Sulfonylation (MsCl, TEA, DCM) Start->Step1 Step2 Step 2: Deprotection (4M HCl in Dioxane) Step1->Step2 Intermediate INTERMEDIATE: [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl Step2->Intermediate Branch Select Coupling Strategy Intermediate->Branch RouteA Route A: SNAr Coupling (Chloro-core, DIPEA, Heat) Branch->RouteA Electrophile = Ar-Cl RouteB Route B: Amide Coupling (Acid-core, HATU, DMF) Branch->RouteB Electrophile = R-COOH Final Final Kinase Inhibitor RouteA->Final RouteB->Final

Figure 2: Synthetic workflow from raw materials to final kinase inhibitor.

Expert Tips & Troubleshooting

  • Stoichiometry Alert: Because the intermediate is an HCl salt, you must calculate the molecular weight as the salt form (MW ~228.[1]7) and add at least 1 extra equivalent of base (DIPEA/TEA) to the coupling reaction to liberate the free amine. Failure to do this is the #1 cause of low yields.[1]

  • Solubility: The sulfonyl group makes the molecule less soluble in non-polar solvents (Hexane/Ether) compared to N-Boc variants.[1] Use DCM/MeOH mixtures for extractions.[1]

  • Regioselectivity: In

    
     reactions with dichloro-heterocycles (e.g., 2,4-dichloropyrimidine), the primary amine of this linker is highly nucleophilic. To ensure selectivity for the 4-position over the 2-position, control temperature (start at 0°C or RT) and limit equivalents to 1.0.
    

References

  • Compound Identity & Properties

    • PubChem.[1] Compound Summary for CID 47002537: [1-(benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride. (Note: Homolog reference). Link

  • Synthetic Methodology (Amine Deprotection & Sulfonylation)

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (Standard protocols for Boc removal).

  • Kinase Inhibitor SAR Context (Piperidine Linkers)

    • Folkes, A. J., et al. (2008). "The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase."[1] Journal of Medicinal Chemistry.

    • Chu, X. J., et al. (2006). "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor."[1] Journal of Medicinal Chemistry. (Demonstrates the utility of the sulfonyl-piperidine motif).

  • Related Drug Architectures (Ebvaciclib/PF-06873600)

    • Freeman-Cook, K., et al. (2021). "Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer."[1] Journal of Medicinal Chemistry.

Sources

Method

Application Note: Synthesis of GPCR Ligands from [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride

[1] Executive Summary This guide details the application of [1-(methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (CAS: 1209459-79-1) as a privileged building block in the synthesis of G-Protein Coupled Receptor (G...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the application of [1-(methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (CAS: 1209459-79-1) as a privileged building block in the synthesis of G-Protein Coupled Receptor (GPCR) ligands.[1]

This scaffold is particularly critical in the development of GPR119 agonists (Type 2 Diabetes targets) and CCR2/CCR5 antagonists (Inflammation targets). The moiety serves two specific medicinal chemistry functions:

  • The Sulfonyl Group: Acts as a metabolically stable hydrogen bond acceptor, often mimicking the polar head group of endogenous lipid ligands without the liability of ionizable carboxylic acids.

  • The Aminomethyl Spacer: The methylene bridge (

    
    ) provides essential rotational freedom, allowing the piperidine "tail" to orient deep within the orthosteric binding pocket (e.g., interacting with Asp residues in TM3/TM5).[1]
    

Strategic Analysis: The Pharmacophore

In GPCR ligand design, this building block is typically employed as the "Polar Tail" (Right-hand side) of the molecule.

Structural Logic
  • Solubility: The methylsulfonyl group lowers logP compared to N-alkyl piperidines, improving aqueous solubility while maintaining membrane permeability.

  • Metabolic Stability: Unlike N-acetyl groups which can be hydrolyzed by amidases, the N-sulfonyl group is highly resistant to metabolic cleavage.[1]

  • Linker Geometry: The primary amine allows for diverse coupling strategies (Amide, Urea, or

    
    ), creating a flexible distance vector of ~4-6 Å from the core scaffold.
    
Target Receptor Signaling

The primary application described here targets GPR119 , a Gs-coupled receptor expressed in pancreatic


-cells.[1][2] Activation leads to cAMP accumulation and glucose-dependent insulin secretion (GSIS).[1]

GPR119_Pathway Ligand Ligand (Sulfonyl-Piperidine) GPR119 GPR119 (GPCR) Ligand->GPR119 Binding Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Signaling Insulin Insulin Secretion (GSIS) PKA->Insulin Exocytosis

Caption: Signal transduction pathway for GPR119 agonists synthesized using the piperidine-sulfonamide scaffold.[1]

Chemical Handling & Preparation[1][3][4][5]

The starting material is supplied as a Hydrochloride salt (HCl) . For most organometallic or nucleophilic substitution reactions, the free base must be liberated in situ or pre-isolated to prevent quenching of catalysts or stoichiometry errors.

Pre-reaction Protocol: In-Situ Desalting

Reagents: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[1] Stoichiometry: The HCl salt consumes 1.0 equivalent of base immediately.

  • Rule of Thumb: If a protocol calls for 2.0 eq of base for the reaction, you must add 3.0 eq total when using this HCl salt.

Synthetic Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of Heteroaryl-Linked Agonists (e.g., Pyrimidine or Pyridine cores common in GPR119 ligands).[1] Mechanism: The primary amine attacks an electron-deficient heteroaryl chloride.[1]

Reagents:

  • SM1: [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl (1.0 eq)[1]

  • SM2: 2-Chloro-5-ethylpyrimidine (or substituted analog) (1.1 eq)[1]

  • Base:

    
     (3.0 eq) or DIPEA (3.5 eq)[1]
    
  • Solvent: DMSO or NMP (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with SM1 (1.0 mmol, 228 mg) and

    
     (3.0 mmol, 414 mg).
    
  • Solvation: Add anhydrous DMSO (3.0 mL). Stir at room temperature for 10 minutes to allow partial free-basing.

  • Addition: Add SM2 (1.1 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LCMS for the disappearance of the amine mass (M+H = 193.1).

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.[1]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH gradient).
    
Protocol B: Carbamate/Urea Formation

Application: Creating flexible linkers often found in high-affinity modulators (e.g., GSK1292263 analogs).[1]

Reagents:

  • SM1: [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl (1.0 eq)[1]

  • SM2: 4-Nitrophenyl chloroformate (1.0 eq) followed by Aryl Amine (1.0 eq)[1]

  • Base: DIPEA (4.0 eq)[1]

  • Solvent: DCM (Dichloromethane)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the target aryl amine (e.g., a biaryl amine core) in DCM at 0°C. Add DIPEA (1.5 eq) and 4-nitrophenyl chloroformate (1.0 eq). Stir 1h to form the activated carbamate.

  • Coupling: In a separate vial, dissolve SM1 (1.0 eq) in DCM with DIPEA (2.5 eq).

  • Combination: Add the SM1 solution to the activated carbamate mixture.

  • Completion: Allow to warm to RT and stir for 12 hours. The solution usually turns yellow due to 4-nitrophenol release.[1]

  • Work-up: Wash with 1N NaOH (to remove nitrophenol) followed by brine.

Experimental Workflow Visualization

Synthesis_Workflow Start Start: Amine HCl Salt Desalt Step 1: Desalting (+ DIPEA/K2CO3) Start->Desalt Branch Select Pathway Desalt->Branch PathA Path A: SnAr (Heteroaryl Chloride) Branch->PathA Aromatic Core PathB Path B: Urea/Amide (Isocyanate/Acid) Branch->PathB Flexible Linker Workup Workup: Aq. Wash / Extraction PathA->Workup PathB->Workup Purify Purification: Flash Column / Prep HPLC Workup->Purify Final Final GPCR Ligand Purify->Final

Caption: Decision tree for synthesizing GPCR ligands from the hydrochloride salt precursor.

Analytical Validation (QC)

To validate the successful incorporation of the building block, look for these specific NMR and LCMS signatures.

1H NMR (DMSO-d6, 400 MHz)
Proton GroupChemical Shift (

)
MultiplicityDiagnostic Note

2.80 - 2.85 ppm Singlet (3H)Critical: Confirm this integral is 3.[1] If missing, sulfonyl was lost (unlikely).
Piperidine

3.50 - 3.65 ppmDoublet (broad)Equatorial protons adjacent to Nitrogen.[1]

2.90 - 3.10 ppmMultipletThe methylene spacer.[1] Shift varies by linkage (Amide vs Amine).[1]
Piperidine

2.55 - 2.65 ppmTriplet (broad)Often obscured by DMSO/solvent peaks.[1]
LCMS (ESI+)[1]
  • Target Mass: Calculate based on

    
    .
    
  • Fragment: In high-energy collision (MS2), a fragment at m/z ~193 (the protonated amine) or m/z ~176 (loss of

    
    ) is often observed, confirming the tail structure.
    

References

  • Takeda Pharmaceutical Company. "Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation." Bioorganic & Medicinal Chemistry, 2021.[2]

  • Bristol-Myers Squibb. "Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators."[1][3] PCT Int. Appl. WO2013173198, 2013.[3]

  • Ritter, K. et al. "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges." Journal of Medicinal Chemistry, 2016. [1]

  • AstraZeneca. "Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases."[4] Journal of Medicinal Chemistry, 2013.[4] (Demonstrates piperidine-sulfonamide pharmacokinetics).

Sources

Application

Application Note: [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride in Fragment-Based Drug Design (FBDD)

Abstract This technical guide details the application of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (CAS: 1216742-07-2) as a high-value scaffold in Fragment-Based Drug Design (FBDD).[1] Unlike traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (CAS: 1216742-07-2) as a high-value scaffold in Fragment-Based Drug Design (FBDD).[1] Unlike traditional "flat" aromatic fragments, this molecule offers defined three-dimensional geometry (sp³-rich), a distinct solubility profile, and a strategic primary amine "growth vector." This document provides validated protocols for quality control, biophysical screening (STD-NMR), and synthetic elaboration strategies to evolve this fragment into high-affinity lead compounds.

Part 1: Fragment Profile & Strategic Rationale

Physicochemical Profile (The "Rule of Three")

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that subsequent optimization does not violate the "Rule of Five" for oral bioavailability. [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride is an exemplary "3D-Fragment."[1]

PropertyValueFBDD Suitability
Molecular Weight ~228.7 Da (Salt) / ~192.2 Da (Free Base)Ideal (<300 Da).[1] Leaves room for mass addition.
cLogP ~ -0.5 to 0.2High .[1] Hydrophilic nature ensures high solubility in assay buffers (PBS/DMSO).
H-Bond Donors 2 (Amine)High .[1] Key interaction points for Asp/Glu residues.
H-Bond Acceptors 4 (Sulfonyl oxygens + Amine N)High .[1] Sulfonyl group often acts as a bioisostere for carbonyls.
Rotatable Bonds 3Moderate . Low entropic penalty upon binding.
Topology sp³-rich Piperidine ChairCritical .[1] Escapes "Flatland," providing better shape complementarity to globular protein pockets.
Structural Rationale: The "Vector" Concept

This fragment is not merely a binder; it is a linker-ready scaffold .[1]

  • The Anchor (Sulfonyl Group): The methylsulfonyl moiety acts as a polar anchor, often engaging in hydrogen bonding with backbone amides or solvent-exposed water networks. It also metabolically blocks the piperidine nitrogen, preventing oxidation.

  • The Spacer (Piperidine Ring): The 1,4-substitution pattern provides a rigid, defined distance (~5-6 Å) between the anchor and the growth point.

  • The Growth Vector (Primary Amine): The methanamine group is the primary "exit vector." It is chemically distinct, allowing for rapid parallel synthesis (amide coupling, reductive amination) to probe adjacent sub-pockets without disrupting the binding mode of the piperidine core.

Part 2: Experimental Protocols

Protocol A: Fragment QC & Library Preparation

Context: Impurities (especially paramagnetic metal ions or reactive intermediates) can cause false positives in NMR and SPR screening.

Materials:

  • [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl ( >98% Purity).[1]

  • d6-DMSO (99.9% D).[1]

  • Phosphate Buffer (PBS), pH 7.4.

Steps:

  • Stock Generation: Dissolve the hydrochloride salt in d6-DMSO to a concentration of 100 mM .

    • Note: The HCl salt may require mild vortexing. If using for SPR, ensure the final pH of the assay buffer is adjusted, as the salt is acidic.

  • Solubility Check: Dilute the stock to 1 mM in the final assay buffer (e.g., PBS pH 7.4).

    • Pass Criteria: Solution must remain clear. Measure UV absorbance at 280nm/254nm; no precipitation should be observed after 2 hours at room temperature.

  • Stability: Incubate at 25°C for 24 hours. Analyze via LC-MS.

    • Target: >99% parent compound retention. The sulfonamide and primary amine are generally stable, but check for dimerization (rare).

Protocol B: Screening via Saturation Transfer Difference (STD) NMR

Context: STD-NMR is the gold standard for detecting weak binders (KD: 100 µM - 5 mM) typical of fragments.[1]

Objective: Confirm binding of the fragment to the target protein and map the epitope (which part of the molecule touches the protein).[2]

Assay Setup:

  • Protein Conc: 10–20 µM.

  • Fragment Conc: 500 µM – 1 mM (Ligand excess 50-100x).[1]

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 in D₂O (or 90% H₂O/10% D₂O).

Pulse Sequence Parameters (Bruker/Varian):

  • On-Resonance Irradiation: Set frequency at -1.0 ppm or 12.0 ppm (protein methyls or amides). Ensure no ligand signals are in this region.

  • Off-Resonance Irradiation: Set at 30 ppm (control).

  • Saturation Train: Gaussian pulse train (50 ms pulses) for a total saturation time of 2.0 seconds .

  • Spin Lock: 20–50 ms T1ρ filter (to suppress protein background signals).

Data Interpretation:

  • STD Signal:

    
    .
    
  • Analysis:

    • If the methyl protons of the sulfonyl group show a strong STD effect, the sulfonyl group is buried in the pocket.

    • If the piperidine ring protons show differential STD signals, it indicates the orientation of the ring.

    • Caution: The amine protons (NH2) are exchangeable and may not be visible in D₂O. Use 90% H₂O with water suppression (WATERGATE) if amine interaction is critical.

Protocol C: Fragment "Growing" (Synthetic Elaboration)

Context: Once binding is confirmed, the primary amine is used to "grow" the fragment into a lead.

Strategy: Parallel Amide Coupling Library. Goal: Probe the "S2" or "S3" pockets of the target protein.

Workflow:

  • Reagents: Fragment (HCl salt), Diverse Carboxylic Acid set (Aromatic, Heteroaromatic, Aliphatic), HATU (Coupling Agent), DIPEA (Base).

  • Reaction (Micro-scale):

    • Mix Fragment (1 eq) + Acid (1.2 eq) + HATU (1.2 eq) + DIPEA (3 eq) in DMF.

    • Shake at RT for 12 hours.

  • Purification: SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[3]

    • Wash with MeOH (removes acids/DMF).

    • Elute product with 2M NH3 in MeOH.

  • Validation: Rescreen the new library (now MW ~350-400 Da) via SPR or biochemical assay.

    • Success Metric: Look for a >10-fold improvement in potency (IC50/KD) while maintaining Ligand Efficiency (LE).

Part 3: Visualization & Logic[1]

Fragment Evolution Workflow

The following diagram illustrates the iterative cycle of using this specific piperidine fragment to generate a lead compound.

FBDD_Workflow cluster_0 Chemical Evolution Fragment [1-(Methylsulfonyl)piperidin-4-yl]methanamine (The Fragment) Screening Screening Phase (STD-NMR / SPR) Fragment->Screening QC Passed Hit_Val Hit Validation (KD ~ 500 µM) Screening->Hit_Val Binding Detected Design Design Strategy (Vector: Primary Amine) Hit_Val->Design Epitope Mapping Synthesis Parallel Synthesis (Amide/Urea Library) Design->Synthesis Fragment Growing Lead Lead Compound (KD < 1 µM) Synthesis->Lead Optimization Loop Lead->Design Iterative Refinement

Caption: Workflow transforming the piperidine fragment into a lead via vector-based growing.

Part 4: Data Presentation & Analysis

Ligand Efficiency (LE) Calculation

When optimizing this fragment, maintain a high Ligand Efficiency. Formula:


[1]
  • Fragment: 13 Heavy Atoms.[4] If

    
    , LE ≈ 0.35 (Excellent).
    
  • Goal: When growing to 25 Heavy Atoms,

    
     should drop to ~50 nM to maintain LE > 0.3.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
No STD Signal T1 relaxation of ligand is too short.[1]Reduce temperature to 10°C to slow tumbling.
Precipitation HCl salt affecting buffer pH.Pre-neutralize stock or increase buffer capacity (100 mM Phosphate).
Broad Lines Intermediate exchange rate.Titrate ligand concentration; move to SPR for kinetics.
Non-specific Binding Primary amine interacting with surface.In SPR, add 0.05% Tween-20; ensure reference channel subtraction.[1]

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead Medicinal Chemistry Publications in 2015." Journal of Medicinal Chemistry. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches to enzyme inhibition." Current Opinion in Chemical Biology. Link

  • Wieland, T., et al. (2022). "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2023). "1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride."[1] National Center for Biotechnology Information. Link

Sources

Method

Derivatization of the primary amine in [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride

An Application Guide to the Synthetic Derivatization of [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride Abstract This technical guide provides detailed application notes and validated protocols for the chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Derivatization of [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride

Abstract

This technical guide provides detailed application notes and validated protocols for the chemical derivatization of the primary amine in [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride. This compound serves as a valuable scaffold in medicinal chemistry, with the primary amine offering a versatile handle for synthetic modification to explore structure-activity relationships (SAR). We present three robust and widely applicable derivatization strategies: N-acylation for amide synthesis, N-sulfonylation for sulfonamide synthesis, and reductive amination for the formation of secondary amines. Each section explains the underlying chemical principles, provides step-by-step experimental protocols, and discusses the rationale behind reagent selection and reaction conditions, empowering researchers in drug discovery to effectively generate diverse compound libraries.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its conformational flexibility, which allows for optimal binding to a wide range of biological targets.[4][5] The title compound, [1-(Methylsulfonyl)piperidin-4-yl]methanamine, combines this key heterocyclic motif with a reactive primary amine, making it an ideal starting point for library synthesis.

The derivatization of the exocyclic primary amine allows for the systematic modification of a molecule's properties:

  • Modulation of Physicochemical Properties: Altering lipophilicity, polarity, and hydrogen bonding capacity.

  • SAR Exploration: Introducing new functional groups to probe interactions with biological targets.

  • Metabolic Stability: Converting a primary amine into a more stable amide or sulfonamide can prevent metabolic degradation.

This guide details three core synthetic transformations that are fundamental to amine chemistry and drug discovery.[6][7]

Pre-Reaction Prerequisite: Liberation of the Free Amine

The starting material is supplied as a hydrochloride salt, meaning the primary amine is protonated (R-CH₂NH₃⁺ Cl⁻) and non-nucleophilic. Before any derivatization reaction, this amine must be converted to its free base form (R-CH₂NH₂). This can be achieved either in situ during the reaction or via a separate extraction step.

Protocol for In Situ Free Base Liberation: The most common method is to add a non-nucleophilic organic base directly to the reaction mixture. This base neutralizes the hydrochloride salt, liberating the primary amine to participate in the reaction.

  • Reagents: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Stoichiometry: A minimum of 1.0 equivalent is needed to neutralize the salt. However, for reactions that generate an acidic byproduct (e.g., N-acylation with acyl chlorides), 2.0-2.2 equivalents are typically used.

Protocol I: N-Acylation for Amide Bond Formation

N-acylation is a cornerstone of organic synthesis, creating a stable amide linkage.[8] The reaction involves the nucleophilic attack of the primary amine on an activated carbonyl compound, such as an acyl chloride or acid anhydride.[9][10][11]

Causality of Experimental Design:

  • Reagent Choice: Acyl chlorides are highly electrophilic and react rapidly, often at low temperatures. A stoichiometric amount of base is required to scavenge the HCl byproduct.[8]

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent hydrolysis of the acylating reagent.

  • Temperature Control: Reactions are typically initiated at 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride, then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol: N-Acylation with Acyl Chloride
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (2.2 eq) and stir the resulting suspension for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Data Presentation: N-Acylation Reagents
Acylating AgentBase (eq)SolventTemp (°C)Typical Time (h)
Acetyl ChlorideTEA (2.2)DCM0 to RT2
Benzoyl ChlorideTEA (2.2)DCM0 to RT3
4-Bromobutyryl ChlorideDIPEA (2.2)THF0 to RT4
Acetic AnhydrideTEA (1.5)DCMRT6
Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Amine HCl in Anhydrous DCM AddBase Add Triethylamine (2.2 eq) Stir 10 min Start->AddBase Cool Cool to 0 °C AddBase->Cool AddAcylCl Add Acyl Chloride (1.1 eq) Dropwise Cool->AddAcylCl Stir Stir at 0 °C (30 min), then RT (2-4 h) AddAcylCl->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Monitor->Stir Incomplete Quench Dilute & Wash with aq. NaHCO₃, H₂O, Brine Monitor->Quench Complete Isolate Dry (Na₂SO₄), Filter, Concentrate Quench->Isolate Purify Purify by Column Chromatography Isolate->Purify Final Characterize Product Purify->Final

Caption: General workflow for the N-acylation of the primary amine.

Protocol II: N-Sulfonylation for Sulfonamide Formation

The sulfonamide functional group is a cornerstone of medicinal chemistry, acting as a key pharmacophore in antibacterial, diuretic, and anti-inflammatory drugs. It is often considered a bioisostere of the amide group, offering different hydrogen bonding patterns and improved metabolic stability.[12] The reaction proceeds via the nucleophilic attack of the amine on a sulfonyl chloride.[13]

Causality of Experimental Design:

  • Reagents: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) are the most common reagents.[14]

  • Base/Solvent System: Pyridine is an excellent choice as it serves as both the base (to neutralize the HCl byproduct) and the solvent. Alternatively, a base like triethylamine in a solvent like DCM can be used.

  • Reaction Conditions: The reaction is typically robust and proceeds efficiently at room temperature.

Detailed Experimental Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)
  • Reaction Setup: To a round-bottom flask, add [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (1.0 eq).

  • Solvent/Base Addition: Add anhydrous pyridine to achieve a concentration of 0.2 M. Stir until all solids dissolve.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 1 N aqueous HCl and ethyl acetate (EtOAc). Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with 1 N HCl (2x, to remove pyridine), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Data Presentation: N-Sulfonylation Reagents
Sulfonylating AgentBaseSolventTemp (°C)Typical Time (h)
p-Toluenesulfonyl Chloride (TsCl)PyridinePyridineRT12-16
Methanesulfonyl Chloride (MsCl)TEADCM0 to RT4
Dansyl ChlorideTEADMFRT6
Reaction Scheme for N-Sulfonylation

N_Sulfonylation_Scheme Amine [1-(Methylsulfonyl)piperidin-4-yl]methanamine (Free Base) Plus1 + TsCl p-Toluenesulfonyl Chloride (TsCl) Arrow -> TsCl->Arrow Conditions Pyridine Room Temp, 12-16 h Sulfonamide N-Tosyl-1-(methylsulfonyl) piperidin-4-yl]methanamine Plus2 + Byproduct Pyridinium Hydrochloride

Caption: General reaction scheme for N-sulfonylation.

Protocol III: Reductive Amination for Secondary Amine Formation

Reductive amination is a powerful and highly versatile method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary or tertiary amines.[15] It is often preferred over direct N-alkylation with alkyl halides as it cleanly avoids the common problem of over-alkylation.[16] The process occurs in a single pot, where the primary amine first condenses with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced by a mild and selective reducing agent.[17][18]

Causality of Experimental Design:

  • Carbonyl Partner: The choice of aldehyde or ketone directly determines the structure of the new substituent on the nitrogen atom.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[19] It is less reactive than NaBH₄ and selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting carbonyl compound.

  • Solvent: Dichloroethane (DCE) or DCM are excellent solvents for this reaction. The reaction can tolerate a small amount of acid (like acetic acid) to catalyze imine formation, which is often unnecessary when starting from the hydrochloride salt.

Detailed Experimental Protocol: Reductive Amination with an Aldehyde
  • Reaction Setup: To a round-bottom flask, add [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (1.0 eq) and the desired aldehyde (e.g., isobutyraldehyde) (1.2 eq).

  • Solvent Addition: Add Dichloroethane (DCE) to achieve a concentration of 0.1 M.

  • Base Addition: Add triethylamine (1.1 eq) to liberate the free amine and stir for 1 hour at room temperature to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction may bubble slightly.

  • Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor progress by LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure secondary amine product.

Data Presentation: Reductive Amination Partners
Carbonyl CompoundReducing AgentSolventTemp (°C)Typical Time (h)
IsobutyraldehydeNaBH(OAc)₃DCERT12
CyclohexanoneNaBH(OAc)₃DCMRT18
BenzaldehydeNaBH(OAc)₃DCERT16
Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Workup & Purification Start Combine Amine HCl, Aldehyde (1.2 eq), & DCE AddBase Add Triethylamine (1.1 eq) Start->AddBase StirImine Stir at RT for 1 h AddBase->StirImine AddSTAB Add NaBH(OAc)₃ (1.5 eq) Portion-wise StirImine->AddSTAB Stir Stir at RT (6-18 h) AddSTAB->Stir Monitor Monitor by LC-MS Stir->Monitor Monitor->Stir Incomplete Quench Quench with aq. NaHCO₃ Monitor->Quench Complete Extract Extract with DCM Quench->Extract Isolate Dry, Filter, Concentrate Extract->Isolate Purify Purify by Column Chromatography Isolate->Purify Final Characterize Product Purify->Final

Caption: General workflow for the reductive amination of the primary amine.

Characterization of Derivatives

Confirmation of successful derivatization and assessment of purity are critical. Standard analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[20]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful modification at the primary amine.

Conclusion

[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride is a highly tractable scaffold for chemical library development. The protocols for N-acylation, N-sulfonylation, and reductive amination detailed in this guide represent reliable and high-yielding methods for modifying its primary amine. These transformations enable the synthesis of diverse analogs with modulated physicochemical and pharmacological properties, providing a robust platform for researchers engaged in the iterative process of drug design and optimization.

References

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. [Link]

  • Mild and Useful Method for N-Acylation of Amines. (2009). Taylor & Francis. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers. [Link]

  • N-Acylation in combinatorial chemistry. (n.d.). Arkat USA. [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). ACS Publications. [Link]

  • N-Sulfenyl imine synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). MDPI. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health. [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. (n.d.). ResearchGate. [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (1996). PubMed. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Taylor & Francis. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. (n.d.). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Institutes of Health. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (n.d.). ACS Publications. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]

  • Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]

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Application

Microwave-assisted synthesis with [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride

Application Note: Microwave-Assisted Synthesis with [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride Part 1: Executive Summary & Strategic Value Compound Profile: Name: [1-(Methylsulfonyl)piperidin-4-yl]methan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis with [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride

Part 1: Executive Summary & Strategic Value

Compound Profile:

  • Name: [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride[1][2]

  • Core Scaffold: 4-(Aminomethyl)piperidine[1][2][3]

  • Functionalization:

    
    -sulfonylated (Methylsulfonyl group)[1][2]
    
  • Role: Advanced building block for Medicinal Chemistry (Linkers, Spacers, Pharmacophores)

Scientific Rationale: The [1-(Methylsulfonyl)piperidin-4-yl]methanamine scaffold represents a critical "homologated" variant of the piperidine amines found in approved CDK inhibitors (e.g., Ebvaciclib).[1] The insertion of a methylene spacer (


) between the piperidine ring and the primary amine alters the spatial orientation of the pharmacophore, increasing rotational freedom and enabling access to distinct binding pockets in GPCRs (Sigma-1, Dopamine) and kinases.

Microwave-Assisted Organic Synthesis (MAOS) is the preferred methodology for this building block.[1][2] The hydrochloride salt form, while stable, requires efficient in-situ neutralization and high-dielectric solvents to solubilize the ionic species—conditions ideally suited for microwave irradiation. This guide details optimized protocols for leveraging this reagent in high-throughput library synthesis.

Part 2: Chemical Properties & Handling

Handling the Hydrochloride Salt: The HCl salt offers superior shelf-stability compared to the free amine but presents solubility challenges in low-polarity solvents (DCM, Toluene). In microwave synthesis, the rapid heating of polar aprotic solvents (DMF, NMP, DMSO) overcomes these barriers.

Table 1: Solubility & Solvent Selection for Microwave Synthesis

SolventSolubility (25°C)MW Absorbance (tan

)
SuitabilityNotes
DMF HighHigh (0.161)Excellent Preferred for SNAr and Amide couplings.[1][2]
NMP HighHighExcellent Ideal for high-temperature reactions (>150°C).[1][2]
Water HighHigh (0.123)GoodSuitable for aqueous reductive amination.[1][2]
Methanol ModerateHigh (0.659)GoodUse for lower temp (<120°C) sealed vessel reactions.[1][2]
DCM LowLowPoorAvoid unless using biphasic conditions.[1][2]

Part 3: Experimental Protocols

Protocol A: Rapid Amide Coupling (Library Synthesis)

Rationale: The primary amine is a potent nucleophile.[1][2] Microwave irradiation accelerates the coupling with sterically hindered carboxylic acids, a common bottleneck in diversity-oriented synthesis.

Reagents:

  • Amine: [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl (1.0 equiv)[1][2]

  • Acid: Diverse Carboxylic Acid (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1]

  • Base: DIPEA (

    
    -Diisopropylethylamine) (3.0 equiv)[1]
    
  • Solvent: DMF (anhydrous)[1][4]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve the Carboxylic Acid (0.5 mmol) and HATU (0.6 mmol) in DMF (2 mL). Stir for 2 minutes to activate the acid.

  • Addition: Add [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl (0.5 mmol).

  • Neutralization: Immediately add DIPEA (1.5 mmol). Note: The solution may warm slightly.

  • Irradiation: Cap the vial. Irradiate at 80°C for 10 minutes (Fixed Power Mode, max 50W).

    • Dynamic Control: Set a pre-stirring step of 30 seconds.[1][2]

  • Workup: Dilute the reaction mixture with EtOAc (15 mL), wash with sat.

    
     (
    
    
    
    mL) and brine. Dry over
    
    
    .[1][2][4]
  • Validation: LC-MS should show a single major peak for

    
    .
    

Troubleshooting:

  • Low Yield? If the acid is highly hindered, increase temperature to 100°C and switch base to TMP (2,4,6-Trimethylpyridine) to reduce racemization risk.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Rationale: This reaction attaches the piperidine tail to heteroaryl cores (e.g., chloropyrimidines, fluoronitrobenzenes), essential for kinase inhibitor scaffolds. The microwave effect is pronounced here, often reducing reaction times from overnight (reflux) to <20 minutes.[1]

Reagents:

  • Nucleophile: [1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl (1.2 equiv)[1][2]

  • Electrophile: 4-Chloro-substituted Heterocycle (e.g., 4-chloropyrimidine) (1.0 equiv)[1][2]

  • Base: TEA (Triethylamine) (3.0 equiv) or

    
     (2.0 equiv)[1][2]
    
  • Solvent: NMP or DMSO

Step-by-Step Methodology:

  • Loading: Charge a 5 mL microwave vial with the Electrophile (0.3 mmol) and the Amine HCl salt (0.36 mmol).

  • Solvent/Base: Add NMP (1.5 mL) and TEA (0.9 mmol).

  • Irradiation: Irradiate at 140°C for 15 minutes .

    • Pressure Warning: Ensure the vessel is rated for >15 bar if using volatile heterocycles.[1][2]

  • Purification: Pour the reaction mixture into water (10 mL). If a solid precipitates, filter and wash.[2][5] If no precipitate, extract with EtOAc/IPA (3:1).

Part 4: Visualizations & Pathways

Figure 1: Reaction Scope and Synthetic Utility This diagram illustrates the divergent pathways accessible from the core building block using microwave acceleration.[2]

ReactionScope Core [1-(Methylsulfonyl) piperidin-4-yl]methanamine (HCl Salt) Amide Amide Coupling (HATU/DMF, 80°C) Core->Amide + R-COOH SNAr SNAr Heteroarylation (NMP, 140°C) Core->SNAr + Ar-Cl RedAm Reductive Amination (NaBH(OAc)3, MW 60°C) Core->RedAm + R-CHO Prod_Amide GPCR Ligands (Sigma-1 / Dopamine) Amide->Prod_Amide Prod_SNAr Kinase Inhibitors (CDK / JAK analogs) SNAr->Prod_SNAr Prod_RedAm Secondary Amine Library RedAm->Prod_RedAm

Caption: Divergent synthesis pathways utilizing the piperidine-methanamine scaffold under microwave conditions.

Part 5: References

  • BenchChem Technical Support. (2025).[1][2][3] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem. Link[1][2]

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011).[6] Microwave-assisted and Continuous Flow Multistep Synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657–6669.[6] Link[1][2]

  • Gastaldi, S., et al. (2021).[1][2][7] Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.[1][2] Molecules, 26(3), 975.[7] Link[1][2]

  • PubChem. (2025).[1][2] Compound Summary: Ebvaciclib (PF-06873600).[1][2] National Center for Biotechnology Information.[1][2] Link

  • Zhimomi, B. K., et al. (2024).[1][2] Microwave-assisted synthesis of novel [1,4] oxazine derivatives. Arkivoc, 2024(8), 1-11.[1] Link

Sources

Method

[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride in the synthesis of neuroprotective agents

Application Note & Protocols Title: A Medicinal Chemist's Guide to [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride: Synthesis of Novel Neuroprotective Agents Introduction: The Strategic Value of a Versatile S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Title: A Medicinal Chemist's Guide to [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride: Synthesis of Novel Neuroprotective Agents

Introduction: The Strategic Value of a Versatile Scaffold

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine, largely due to their complex, multifactorial pathology.[1][2] A promising therapeutic strategy involves the development of small-molecule inhibitors that can modulate the activity of key enzymes implicated in the disease cascade.[3] In this context, [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride has emerged as a high-value starting material for medicinal chemists.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this building block. We will explore its chemical rationale, provide a detailed, field-tested protocol for its application in amide coupling reactions, and discuss the biological significance of the resulting neuroprotective agents, with a focus on inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) and Poly(ADP-ribose) Polymerase (PARP).

The core utility of this reagent lies in its distinct structural features:

  • A Primary Amine Handle: The exocyclic aminomethyl group provides a reactive nucleophile, ideal for forming stable amide bonds with a wide array of carboxylic acids, thereby enabling rapid library synthesis.

  • The Piperidine Core: This saturated heterocycle is a ubiquitous motif in centrally active agents, often improving pharmacokinetic properties such as solubility and brain penetration.[4][5]

  • The N-Methylsulfonyl Group: This electron-withdrawing group modulates the basicity of the piperidine nitrogen, preventing unwanted side reactions and imparting specific polarity and hydrogen bonding characteristics to the final molecule.

Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to successful and reproducible synthesis.

PropertyValueSource
CAS Number 851308-25-3[BLDpharm][6]
Molecular Formula C₇H₁₇ClN₂O₂S[BLDpharm][6]
Molecular Weight 228.74 g/mol [BLDpharm][6]
Appearance White to off-white powder[American Elements][7]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[BLDpharm][6]
SMILES NCC1CCN(S(=O)(C)=O)CC1.[H]Cl[BLDpharm][6]

Core Application: Synthesis of a BACE1 Inhibitor Precursor

Principle and Rationale: BACE1 is a primary therapeutic target in Alzheimer's disease, as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of neurotoxic amyloid-beta (Aβ) peptides.[3][8][9] Blocking BACE1 activity can therefore reduce the production of Aβ and prevent the formation of amyloid plaques.[8][10]

The following protocol details a standard amide coupling reaction, a cornerstone of medicinal chemistry, to synthesize an amide using [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride. This reaction forms the backbone of many advanced BACE1 inhibitors.[11] The protocol utilizes 1-Propylphosphonic anhydride (T3P®) as a coupling agent, known for its high efficiency, clean reaction profiles, and ease of workup.[12]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Preparation: - Carboxylic Acid (1.0 eq) - Amine HCl (1.1 eq) - Anhydrous Solvent (DMF) - Triethylamine (3.0 eq) dissolution Dissolve Acid and Amine in DMF with Triethylamine reagent_prep->dissolution cooling Cool to 0 °C (Ice Bath) dissolution->cooling coupling Slowly Add T3P® (1.5 eq) Maintain Temp < 5 °C cooling->coupling rt_stir Warm to Room Temp Stir for 12-18 hours coupling->rt_stir quench Quench with Water rt_stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (brine, NaHCO₃) extract->wash dry_conc Dry (Na₂SO₄), Filter, Concentrate wash->dry_conc purify Purify via Column Chromatography dry_conc->purify characterize Characterization: - LC-MS - ¹H NMR - HPLC Purity purify->characterize

Caption: Workflow for Amide Coupling Synthesis.

Detailed Step-by-Step Protocol

Materials:

  • A representative carboxylic acid (e.g., 3-fluoro-4-methoxybenzoic acid) (1.0 eq)

  • [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (1.1 eq)

  • 1-Propylphosphonic anhydride solution (T3P®, 50 wt. % in DMF) (1.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (1.1 eq).

    • Add anhydrous DMF to dissolve the solids (to achieve a concentration of approx. 0.2 M with respect to the carboxylic acid).

    • Scientist's Note: Ensuring anhydrous conditions is critical to prevent hydrolysis of the coupling agent and activated acid intermediate.

  • Basification and Cooling:

    • Add triethylamine (3.0 eq) to the stirred solution. The TEA serves two purposes: to free the primary amine from its hydrochloride salt and to act as a base for the coupling reaction.

    • Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exotherm of the T3P® addition.

  • Amide Coupling:

    • Slowly add the T3P® solution (1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-18 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup:

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

    • Scientist's Note: The washes are essential for removing DMF and reaction byproducts, simplifying the final purification step.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).

    • Combine the pure fractions and evaporate the solvent to yield the final amide product.

    • Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and HPLC.

Mechanism of Action & Biological Relevance

The synthesized amides often serve as potent and selective inhibitors of key enzymes in neurodegenerative pathways.

A. BACE1 Inhibition in Alzheimer's Disease

Inhibitors synthesized using this scaffold bind to the active site of the BACE1 enzyme, preventing it from cleaving the Amyloid Precursor Protein (APP).[8] This directly reduces the production of Aβ peptides, the primary component of the amyloid plaques that are a hallmark of Alzheimer's disease.[1]

BACE1_Pathway cluster_pathway Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (β-secretase) APP->BACE1 Cleavage gamma_secretase γ-secretase BACE1->gamma_secretase sAPPβ fragment processed by Abeta Aβ Peptides (Neurotoxic) gamma_secretase->Abeta Plaques Amyloid Plaques & Neurodegeneration Abeta->Plaques Inhibitor Synthesized Inhibitor (from title compound) Inhibitor->BACE1 Blocks

Caption: Inhibition of the BACE1 Amyloidogenic Pathway.

B. PARP Inhibition in Neuroprotection

Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair.[13] However, in the context of neuroinflammation and ischemic events (like stroke), overactivation of PARP can lead to cell death by depleting cellular energy stores (NAD+ and ATP).[14][15] PARP inhibitors, some of which incorporate the piperidine scaffold, can prevent this hyperactivation.[16][17] This action is neuroprotective, preserving neuronal function and reducing inflammation and cell death in various models of neurological damage.[14][18][19]

Conclusion

[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride is a strategically valuable and versatile building block for the synthesis of neuroprotective agents. Its pre-installed piperidine core and reactive amine handle facilitate the rapid and efficient construction of complex molecules targeting critical enzymes like BACE1 and PARP. The protocols and rationale outlined in this guide provide a solid foundation for researchers aiming to develop the next generation of therapies for debilitating neurodegenerative diseases.

References

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  • Ghosh, A. K., Brindisi, M., & Tang, J. (2020). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Neurochemistry, 154(4), 349-363. Retrieved from [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Retrieved from [Link]

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Retrieved from [Link]

  • Wang, B., Chu, D., Feng, Y., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. Retrieved from [Link]

  • Das, B., & Yan, R. (2019). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. CNS Drugs, 33(10), 965-983. Retrieved from [Link]

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  • Ofori, E., et al. (2021). An Overview of β-Amyloid Cleaving Enzyme 1 (BACE1) in Alzheimer's Disease Therapy: Elucidating its Exosite-Binding Antibody and Allosteric Inhibitor. Current Drug Discovery Technologies, 18(4), 450-462. Retrieved from [Link]

  • Yap, T. A., et al. (2022). Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases. International Journal of Molecular Sciences, 23(3), 1593. Retrieved from [Link]

  • Wang, Y., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Drug Research, 75(2), 114-121. Retrieved from [Link]

  • PubChem. (n.d.). Ebvaciclib. National Center for Biotechnology Information. Retrieved from [Link]

  • Malamas, M. S., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2817-2822. Retrieved from [Link]

  • Ismaili, L., et al. (2012). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry, 55(1), 199-216. Retrieved from [Link]

  • Sbraga, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3369. Retrieved from [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1475. Retrieved from [Link]

  • Gesi, M., et al. (2010). Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase. British Journal of Pharmacology, 159(7), 1534-1546. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Johannes, J. W., et al. (2022). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 65(11), 7847-7870. Retrieved from [Link]

  • Bartolini, M., et al. (2018). Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo. Molecules, 23(4), 784. Retrieved from [Link]

  • de Almeida, J. F., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3169-3173. Retrieved from [Link]

  • Maggiorani, D., et al. (2022). Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer's Disease. International Journal of Molecular Sciences, 23(7), 3925. Retrieved from [Link]

  • Elias, J. E., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (111), 54041. Retrieved from [Link]

  • American Elements. (n.d.). [1-(benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 82, 117178. Retrieved from [Link]

  • Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. Retrieved from [Link]

  • Schultheis, M., et al. (2020). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 25(18), 4252. Retrieved from [Link]

  • Ferreira, D., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Neuroscience, 12, 329. Retrieved from [Link]

  • Maggiorani, D., et al. (2022). Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer's Disease. International Journal of Molecular Sciences, 23(7), 3925. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling with Sulfonylated Piperidines

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Topic: Overcoming electronic deactivation and steric barriers in sulfonyl-piperidine couplings. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Topic: Overcoming electronic deactivation and steric barriers in sulfonyl-piperidine couplings.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: Coupling reactions involving sulfonylated piperidines (e.g., 1-(methylsulfonyl)piperidin-4-amine) present a dual challenge:

  • Electronic Deactivation: The sulfonyl group is a strong electron-withdrawing group (EWG). Even across the piperidine ring (through-bond inductive effect), it significantly lowers the pKa of the amine, rendering it a sluggish nucleophile compared to a standard secondary amine.

  • Solubility & Aggregation: Sulfonyl moieties introduce high polarity but often lead to crystalline aggregates in standard non-polar solvents (DCM), causing heterogeneous reaction mixtures that stall conversion.

The Solution: Standard EDC/NHS or carbodiimide protocols often fail here. Success requires shifting to high-energy active esters (HATU/COMU), propylphosphonic anhydride (T3P), or acid chloride intermediates (Ghosez’s Reagent) combined with polar aprotic solvation.

Reagent Selection Matrix (The "Engine")

Do not rely on a single set of conditions. Select your reagent based on the specific failure mode you are observing.

Tier 1: The First-Line Defense (T3P - Propylphosphonic Anhydride)

Best for: Scale-up, ease of workup, and moderate steric hindrance.

  • Why it works: T3P acts as a kinetic dehydrating agent. It forms a mixed anhydride that is highly reactive but does not suffer from the explosive hazards of HOBt/HOAt. Crucially, the byproducts are water-soluble, allowing you to wash away excess reagent during extraction—a massive advantage when working with polar sulfonyl piperidines that are hard to purify by chromatography.

  • Protocol:

    • Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible for T3P to simplify workup, but use if solubility dictates).

    • Add Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often gives higher yields with T3P due to acylation catalysis.

    • Cool to 0°C. Add T3P (50% in EtOAc/DMF, 1.5 equiv) dropwise.

    • Allow to warm to RT. If conversion is <50% after 4 hours, heat to 60°C.

Tier 2: The "Brute Force" Activators (HATU / COMU)

Best for: Small scale (mg), library synthesis, and electronically dead amines.

  • Why it works: HATU generates an O-At (7-azabenzotriazole) active ester. The pyridine nitrogen in the 7-position provides an "anchoring" effect (neighboring group participation) that accelerates the amine attack. This is critical for overcoming the inductive drag of the sulfonyl group.

  • Protocol:

    • Dissolve Acid (1.0 equiv) in DMF (Required).

    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir 5 mins to pre-activate (Yellow -> Orange color change).

    • Add the Sulfonyl Piperidine amine (1.2 equiv).

    • Critical Step: If the amine is an HCl salt, you MUST add an extra equivalent of DIPEA to free the base.

Tier 3: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Extremely hindered acids or amines that fail Tier 1 & 2.

  • Why it works: It converts the carboxylic acid directly to an acid chloride in situ under neutral conditions.[1] Acid chlorides are orders of magnitude more electrophilic than OBt/OAt esters.

  • Protocol:

    • Dissolve Acid in dry DCM or CHCl3.

    • Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) (1.2 equiv). Stir at RT for 1-2 hours.

    • Check: Monitor by TLC (quench a distinct aliquot with MeOH to check for methyl ester formation).

    • Once acid chloride is formed, add the Sulfonyl Piperidine amine (1.5 equiv) and DIPEA (3.0 equiv).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct coupling strategy based on your specific experimental observation.

AmideCouplingLogic Start Start: Sulfonyl Piperidine Coupling SolubilityCheck Is the Amine soluble in DCM/EtOAc? Start->SolubilityCheck UseDMF Switch Solvent to DMF or NMP SolubilityCheck->UseDMF No StandardT3P Attempt T3P / Pyridine / EtOAc SolubilityCheck->StandardT3P Yes UseDMF->StandardT3P ResultCheck Yield > 50%? StandardT3P->ResultCheck Success Proceed to Workup (Acidic Wash) ResultCheck->Success Yes FailureAnalysis Analyze Failure Mode ResultCheck->FailureAnalysis No NoReaction No Conversion (SM remains) Issue: Low Nucleophilicity FailureAnalysis->NoReaction SM Intact Messy Complex Mixture Issue: Epimerization/Side Rxn FailureAnalysis->Messy Many Spots Ghosez Use Ghosez Reagent (Acid Chloride Route) NoReaction->Ghosez HATU Switch to HATU/HOAt in DMF (Boost Activation) Messy->HATU

Caption: Decision tree for optimizing amide coupling yields based on solubility and observed reaction failure modes.

Troubleshooting & FAQs

Q1: My reaction turns into a solid gel in DCM. What is happening?

Diagnosis: Sulfonyl piperidines are prone to intermolecular hydrogen bonding and dipole-dipole stacking, leading to aggregation. Fix:

  • Switch Solvent: Move to DMF or NMP . These polar aprotic solvents disrupt the aggregates.

  • Co-solvent: If you must use DCM (e.g., for Ghosez reagent), add 10-20% THF to improve solubility without killing the acid chloride.

Q2: I see the active ester forming (by LCMS), but the amine won't attack it.

Diagnosis: The sulfonyl group is pulling electron density away from the amine nitrogen (inductive effect), raising the activation energy for the attack. Fix:

  • Heat: Increase temperature to 50-60°C. (Note: Do not heat HATU reactions above 40°C if possible to avoid explosive hazards; T3P is safe to heat).

  • Catalyst: Add 0.1 equiv of DMAP (4-dimethylaminopyridine). DMAP forms a highly reactive N-acyl pyridinium intermediate that is more susceptible to attack by poor nucleophiles.

Q3: The yield is low because of sulfonamide side reactions. How do I prevent this?

Diagnosis: If your "sulfonyl piperidine" is actually a sulfonamide (R-SO2-NH-R'), the sulfonamide proton (pKa ~10) can compete with the amine, or the sulfonyl oxygen can act as a weak Lewis base. Fix:

  • Stoichiometry: Ensure you are using exactly 1.0 equiv of acid and 1.1 equiv of amine. Excess activating agent will react with the sulfonamide.

  • Base Choice: Use 2,6-Lutidine or Collidine instead of DIPEA. These are sterically hindered bases that will deprotonate the carboxylic acid but are less likely to deprotonate the sulfonamide nitrogen.

Comparative Data: Reagent Efficiency

The following table summarizes typical yields for coupling 1-(methylsulfonyl)piperidin-4-amine with a sterically hindered benzoic acid (2,6-disubstituted).

Coupling ReagentSolventBaseTempYieldPurification Difficulty
EDC / HOBt DCMDIPEART< 10%High (Urea byproduct)
HATU DMFDIPEART65%High (Tetramethylurea removal)
T3P (50%) EtOAcPyridine60°C82% Low (Water soluble wash)
Ghosez Reagent DCMDIPEA0°C75%Medium (Hydrolysis risk)

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5][6] Chemical Reviews, 116(19), 11685–11796. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979).[1] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180-1181. Link

  • Patterson, J. (2014).[7] Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Link

Sources

Optimization

Technical Support Center: Purification of [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride Derivatives

Welcome to the dedicated technical support center for the purification of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

The unique structural features of this scaffold—a primary amine, a hydrophilic sulfonyl group, and its formulation as a hydrochloride salt—present specific challenges that require tailored purification approaches. This document provides a comprehensive resource to navigate these complexities, ensuring you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride derivatives?

A1: The main challenges stem from the compound's high polarity and its existence as a salt. The primary amine and the methylsulfonyl group contribute to high water solubility, which can complicate extractions and normal-phase chromatography. The hydrochloride salt form is often a crystalline solid, which is advantageous for purification by recrystallization, but its solubility profile can be restrictive. In chromatography, the free amine can interact strongly with silica gel, leading to peak tailing and poor separation.[1]

Q2: What is the most common initial purification strategy for these compounds?

A2: For many derivatives of [1-(Methylsulfonyl)piperidin-4-yl]methanamine, the final step of the synthesis is the formation of the hydrochloride salt. This often serves as an effective initial purification step. By precipitating the hydrochloride salt from a suitable organic solvent, many non-basic impurities can be removed.[2] Subsequent recrystallization is then a powerful technique to achieve high purity.

Q3: Can I use standard silica gel chromatography for these compounds?

A3: While possible, it is often challenging. The basic nature of the amine can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing and potential compound degradation.[1] If silica gel chromatography is necessary, it is often performed on the free base form of the amine. To mitigate the issues with silica, it is common to add a competing amine, such as triethylamine or ammonia, to the mobile phase to "neutralize" the acidic sites on the silica.[1]

Q4: What are the recommended chromatographic techniques for such polar compounds?

A4: For highly polar compounds like these, several alternative chromatographic techniques are often more effective than standard silica gel chromatography:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a nonpolar stationary phase and a polar mobile phase and is well-suited for separating polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar analytes. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[3]

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge and is highly effective for purifying salts.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride derivatives.

Problem 1: Oily Product Obtained After HCl Salt Formation

Symptom: Instead of a crystalline solid, an oil or a sticky solid is formed upon addition of HCl.

Potential Causes & Solutions:

CauseExplanationSolution
Residual Solvent The presence of certain solvents (e.g., DMF, DMSO) can inhibit crystallization.Ensure the crude free base is thoroughly dried under high vacuum before salt formation. If necessary, dissolve the oil in a minimal amount of a suitable solvent (e.g., methanol) and precipitate the salt by adding a non-polar solvent (e.g., diethyl ether, MTBE).
Impurities Present Impurities can act as "crystal poisons," disrupting the formation of a crystal lattice.Attempt to purify the free base by flash chromatography before salt formation. Alternatively, try to triturate the oil with a non-polar solvent to induce crystallization and remove soluble impurities.
Incorrect Stoichiometry of HCl An excess of HCl can sometimes lead to the formation of oily dihydrochloride salts or other non-crystalline forms.Use a stoichiometric amount of HCl (e.g., 1.0 to 1.1 equivalents). HCl in a solvent like dioxane or diethyl ether is often used to allow for more controlled addition.
Problem 2: Poor Recovery After Recrystallization

Symptom: A significant loss of material is observed after recrystallizing the hydrochloride salt.

Potential Causes & Solutions:

CauseExplanationSolution
High Solubility in Recrystallization Solvent The chosen solvent or solvent system may be too effective at dissolving the compound, even at low temperatures.Perform small-scale solubility tests to find a solvent in which the compound is soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for amine hydrochlorides include isopropanol, ethanol, methanol, or mixtures of these with anti-solvents like diethyl ether or ethyl acetate.[4]
Formation of a Supersaturated Solution The solution may not have been allowed to cool slowly enough, or nucleation was not initiated, leading to a supersaturated state where the compound remains dissolved.Cool the solution slowly to room temperature and then in an ice bath or refrigerator. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Insufficient Concentration The initial solution may have been too dilute, preventing the compound from reaching its saturation point upon cooling.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Problem 3: Streaking/Tailing on Silica Gel TLC and Column Chromatography

Symptom: The compound appears as a long streak rather than a defined spot on a TLC plate, or the peak is very broad and tails during column chromatography.

Potential Causes & Solutions:

CauseExplanationSolution
Interaction with Acidic Silica The basic amine is interacting strongly with the acidic silanol groups on the silica surface.[1]1. Add a Basic Modifier: Add a small amount of a base to the mobile phase (e.g., 0.1-1% triethylamine or a few drops of aqueous ammonia). This will compete with your compound for binding to the acidic sites on the silica.[1] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino-propylated silica.
Compound is in Salt Form If you are trying to chromatograph the hydrochloride salt directly on silica, it will likely streak badly or not move from the baseline.The compound must be converted to the free base before chromatography. This is typically done by dissolving the salt in an aqueous base (e.g., NaHCO₃, Na₂CO₃) and extracting the free amine into an organic solvent like dichloromethane or ethyl acetate.[5]

Experimental Protocols

Protocol 1: General Procedure for Free Base Conversion and Extraction

This protocol describes the conversion of the hydrochloride salt to the free base, a necessary step before purification by standard chromatography.

  • Dissolution: Dissolve the [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride derivative in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH of the aqueous layer is >9.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[5]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Purification by Flash Column Chromatography (with Basic Modifier)

This method is suitable for purifying the free base form of the amine.

  • Column Packing: Pack a silica gel column with the chosen mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol). To this mixture, add 0.1-1% triethylamine (Et₃N) by volume.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or DCM and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions and monitoring by TLC.

  • Fraction Analysis and Concentration: Combine the pure fractions and concentrate under reduced pressure to afford the purified free base.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This is a powerful technique for achieving high purity of the final product.

  • Solvent Selection: In a small test tube, add a small amount of the hydrochloride salt and a few drops of a potential recrystallization solvent (e.g., isopropanol, ethanol, methanol). Heat the mixture to boiling. If the solid dissolves, cool to room temperature and then in an ice bath to see if crystals form. A good solvent will dissolve the compound when hot but not when cold.[4] Mixed solvent systems (e.g., methanol/diethyl ether) can also be effective.

  • Dissolution: In a larger flask, add the crude hydrochloride salt and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.

Visualizations

Decision Workflow for Purification Strategy

Purification_Workflow start Crude Product ([1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride derivative) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes free_base Convert to Free Base is_solid->free_base No (Oily) check_purity1 Check Purity (NMR, LC-MS) recrystallize->check_purity1 pure_product Pure Product check_purity1->pure_product Purity >98% check_purity1->free_base Purity <98% chromatography Purify by Chromatography (e.g., Flash, RP-HPLC, HILIC) free_base->chromatography salt_formation Re-form Hydrochloride Salt chromatography->salt_formation check_purity2 Check Purity (NMR, LC-MS) salt_formation->check_purity2 check_purity2->recrystallize Purity <98% check_purity2->pure_product Purity >98%

Caption: A decision tree for selecting an appropriate purification strategy.

Principle of Mixed-Solvent Recrystallization

Recrystallization_Principle cluster_0 Step 1: Dissolution cluster_1 Step 2: Precipitation cluster_2 Step 3: Isolation dissolve Crude Product + 'Good' Solvent (Hot) (e.g., Methanol) solution Product and Impurities Dissolved dissolve->solution Heat add_antisolvent Add 'Poor' Solvent (Anti-solvent) (e.g., Diethyl Ether) solution->add_antisolvent precipitation Selective Precipitation of Product add_antisolvent->precipitation Lowers Solubility filtration Filtration precipitation->filtration pure_crystals Pure Crystals filtration->pure_crystals impurities_in_solution Impurities Remain in Solution filtration->impurities_in_solution

Caption: The process of purifying a compound using a mixed-solvent system.

References

  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • ResearchGate. (n.d.). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]

  • Reddit. (n.d.). r/Chempros - Amine workup. Retrieved from [Link]

Sources

Troubleshooting

Improving the solubility of piperidine-based compounds in organic solvents

Technical Support Center: Piperidine Solubility & Handling Guide Ticket ID: PIP-SOL-992 Status: Open Agent: Senior Application Scientist Welcome to the Piperidine Technical Support Hub Objective: To resolve solubility bo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Solubility & Handling Guide Ticket ID: PIP-SOL-992 Status: Open Agent: Senior Application Scientist

Welcome to the Piperidine Technical Support Hub

Objective: To resolve solubility bottlenecks for piperidine-based scaffolds in organic synthesis and drug formulation.

Piperidine (azacyclohexane) is a ubiquitous pharmacophore, appearing in over 7,000 published medicinal chemistry papers annually. However, its solubility profile is often misunderstood because it shifts drastically between its free base (lipophilic, oil-prone) and salt (hydrophilic, lattice-stabilized) forms.

This guide is structured to troubleshoot your specific experimental failure points.

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: "My Compound Won't Dissolve in the Reaction Solvent"

Q1: I am trying to dissolve a piperidine hydrochloride (HCl) salt in Dichloromethane (DCM) for an acylation reaction, but it remains a suspension. Why? Diagnosis: Lattice Energy Barrier. Technical Insight: Piperidine salts possess high crystal lattice energy due to strong ionic interactions between the protonated nitrogen (


) and the counterion (

). Non-polar or weakly polar solvents like DCM cannot overcome this lattice energy to solvate the ions. Solution:
  • The "Spike" Method: Add 5–10% Methanol (MeOH) or 1–2% Triethylamine (TEA) to the DCM. The MeOH increases polarity, while TEA can partially deprotonate the surface, disrupting the lattice.

  • The Biphasic Switch: If your reaction allows, switch to a Schotten-Baumann condition (DCM/Water biphasic system) using an inorganic base (

    
    ) to scavenge the acid and solubilize the free base in situ.
    

Q2: My piperidine derivative is a free base, but it is "oiling out" instead of dissolving or crystallizing. Diagnosis: Lipophilic Aggregation. Technical Insight: Piperidine free bases often have low melting points and high conformational flexibility (chair conformer). In borderline solvents (like Hexane or Ether), they prefer to aggregate as a separate liquid phase (oil) rather than forming an ordered crystal lattice or dissolving fully. Solution:

  • Salt Formation: Convert the oil to a solid salt (e.g., oxalate or fumarate) which often crystallizes better than the HCl salt.

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether, then cool to -78°C and scratch the flask to induce nucleation.

Category B: "My Compound Precipitates During Biological Assays"

Q3: I prepared a 10 mM stock in DMSO. When I dilute it into PBS buffer (pH 7.4), it crashes out immediately. Diagnosis: The "LogP Cliff". Technical Insight: At pH 7.4, a piperidine with a pKa of ~11 is predominantly protonated (


). However, if you have lipophilic substituents (e.g., benzyl groups), the intrinsic solubility of the transient free base might be exceeded locally during mixing, or the "salting-out" effect of the buffer ions drives precipitation.
Solution: 
  • Acidic Dilution: Dilute the DMSO stock into a slightly acidic buffer (pH 4–5) first to ensure full ionization before neutralizing.

  • Cyclodextrin Complexation: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in the buffer. The hydrophobic piperidine core enters the CD cavity, preventing aggregation.

Part 2: Data & Reference Tables

Table 1: Solubility Profile of Piperidine Forms in Common Solvents Use this matrix to select the correct solvent system for your workflow.

SolventDielectric Constant (

)
Free Base SolubilityHCl Salt SolubilityRecommended Use
Water 80.1Moderate to Low*High Aqueous workups, biological assays.
Methanol 32.7HighHigh Dissolving salts for transfer; chromatography.
DMSO 46.7High HighStock solutions; difficult couplings (

).
DCM 8.9High Very LowStandard organic reactions (amide coupling).
Ethyl Acetate 6.0HighNegligibleExtractions; washing away impurities.
Hexane 1.9Low (Oils out)InsolublePrecipitating clean products from DCM.

*Note: Free base solubility in water drops distinctively as lipophilic substituents are added.

Part 3: Experimental Protocols

Protocol A: The "Free-Basing" Extraction (Solubility Rescue)

Use this when your salt form is insoluble in the required organic solvent (e.g., DCM, Toluene).

  • Suspend: Place the piperidine salt (1.0 equiv) in a separatory funnel with DCM (10 mL/g).

  • Basify: Add 1M NaOH or saturated

    
     (2.0 equiv). Shake vigorously for 2 minutes.
    
    • Observation: The solid suspension should disappear as the compound deprotonates and partitions into the DCM layer.

  • Separate: Collect the organic (lower) layer.

  • Dry: Dry over anhydrous

    
     (Sodium Sulfate) for 10 minutes.
    
  • Filter & Evaporate: Remove the drying agent and concentrate 90% of the solvent.

    • Result: You now have the Free Base in solution, ready for reaction.

Protocol B: Solubility Screening Matrix (The "Shake-Flask" Method)

Use this to determine the exact solubility limit for analytical standards.

  • Preparation: Add excess solid compound (approx. 5 mg) to a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100

    
    L of the test solvent.
    
  • Equilibration: Vortex for 1 hour at room temperature.

    • If solid dissolves completely: Add more solid until saturation is visible.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved material.

  • Quantification: Remove supernatant, dilute 100x, and inject into HPLC. Compare Area Under Curve (AUC) to a known standard curve.

Part 4: Visualizing the Solubility Decision Logic

The following flowchart guides you through the decision-making process when a piperidine compound fails to dissolve.

PiperidineSolubility Start Compound Won't Dissolve CheckForm Check Form: Salt or Free Base? Start->CheckForm IsSalt It is a Salt (e.g., HCl) CheckForm->IsSalt IsFreeBase It is a Free Base CheckForm->IsFreeBase SolventCheck Target Solvent Polarity? IsSalt->SolventCheck OilingOut Problem: Oiling Out? IsFreeBase->OilingOut PolarSolvent Polar (MeOH, Water, DMSO) SolventCheck->PolarSolvent Solvent is... NonPolarSolvent Non-Polar (DCM, Toluene) SolventCheck->NonPolarSolvent Solvent is... ActionSaltPolar Heat to 40°C or Sonicate PolarSolvent->ActionSaltPolar ActionSaltNonPolar CRITICAL FAILURE Salts are insoluble here. NonPolarSolvent->ActionSaltNonPolar ActionFreeBase Perform Free-Basing Protocol (See Protocol A) ActionSaltNonPolar->ActionFreeBase Fix by... OilingOut->NonPolarSolvent No (It just won't dissolve) MakeSalt Convert to Solid Salt (Oxalate/Fumarate) OilingOut->MakeSalt Yes

Figure 1: Decision tree for troubleshooting piperidine solubility issues based on chemical form and solvent polarity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • American Chemical Society (ACS). (2012). High Solubility Piperazine and Piperidine Salts of NSAIDs. Crystal Growth & Design. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Properties of Amines: Solubility and Basicity. Retrieved from [Link]

Optimization

Preventing racemization in reactions involving chiral piperidine intermediates

Topic: Preventing Racemization in Reactions Involving Chiral Piperidine Intermediates Emergency Triage: Quick Check Before proceeding, verify your current reaction parameters against this safety checklist. ParameterSafe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization in Reactions Involving Chiral Piperidine Intermediates

Emergency Triage: Quick Check

Before proceeding, verify your current reaction parameters against this safety checklist.

ParameterSafe Zone (Low Risk)Danger Zone (High Risk)
Substrate Type 3- or 4-substituted piperidines2-substituted piperidines (e.g., Pipecolic acid derivs.)
Protecting Group Carbamates (Boc, Fmoc, Cbz)Amides/Acyl (Acetyl, Benzoyl) on Nitrogen
Base Used Sym-Collidine, DIPEA (limited eq.)Triethylamine (TEA) , DBU, NaH
Coupling Agent T3P, DIC/Oxyma, EDC/HOBtHATU (with excess base), Acid Chlorides
Temperature -10°C to 0°C> 25°C (Room Temp or Heating)

Core Knowledge: Mechanisms of Failure

To prevent racemization, you must understand the specific pathway degrading your chiral center. In piperidines, the


-proton (C2 position) is the point of failure.
A. The Oxazolone (Azlactone) Pathway

This is the primary racemization mechanism during amide coupling of


-acyl piperidine carboxylic acids (like pipecolic acid).
  • Activation: The carboxyl group is activated.[1][2][3]

  • Cyclization: The carbonyl oxygen of the

    
    -protecting group attacks the activated acid, forming a 5-membered oxazolone ring.
    
  • Epimerization: The C2 proton on the ring is highly acidic (

    
    ) and is easily stripped by weak bases, leading to a planar, achiral intermediate.
    
B. Direct Enolization ( -Deprotonation)

Occurs during alkylation or strong base treatment.

  • Risk Factor: Electron-withdrawing groups (EWGs) like esters or ketones at the C2 position drastically increase the acidity of the

    
    -proton.
    
  • Mechanism: Base removes the proton

    
     Planar Enolate 
    
    
    
    Reprotonation from either face (Racemic mixture).
C. Retro-Mannich Fragmentation

Specific to complex piperidine alkaloids or Mannich bases.

  • Trigger: High heat or thermodynamic equilibration.

  • Result: The C-C bond breaks, reverting to an imine/enamine mixture, which then recombines without stereocontrol.

Visual Troubleshooting Guide

Workflow: Selecting the Correct Coupling Strategy

Use this logic flow to determine the safest reagents for your specific piperidine derivative.

PiperidineCoupling Start Start: Chiral Piperidine Coupling CheckPos Is the chiral center at C2 (alpha to Nitrogen)? Start->CheckPos Safe Standard Coupling (Low Risk) CheckPos->Safe No (C3/C4) CheckPG Check N-Protecting Group CheckPos->CheckPG Yes Urethane Urethane (Boc/Fmoc/Cbz) CheckPG->Urethane Yes Acyl Acyl/Amide CheckPG->Acyl No (High Risk) Action1 Use T3P or EDC/Oxyma Keep T < 0°C Urethane->Action1 Action2 CRITICAL RISK: Oxazolone Formation Must use additives (HOBt/HOAt) Base: Collidine only Acyl->Action2

Caption: Decision tree for selecting coupling conditions based on structural risk factors.

Experimental Protocols & Solutions

Scenario A: Amide Coupling of Pipecolic Acid (2-Piperidinecarboxylic Acid)

The Issue: Pipecolic acid is a hindered secondary amine. Coupling is slow, requiring "forcing" conditions that often lead to racemization via the oxazolone pathway [1][5].

Optimized Protocol:

  • Solvent: Use DCM or DMF (low polarity solvents like DCM are preferred to suppress ion separation, but solubility often dictates DMF).

  • Additives: Always use Oxyma Pure or HOAt . These react faster with the oxazolone than the amine does, opening the ring before racemization occurs [1][4].

  • Base Selection: Replace TEA/DIPEA with 2,4,6-Trimethylpyridine (Sym-Collidine) . It is sufficient to neutralize the acid but sterically too hindered to effectively deprotonate the

    
    -carbon [1].
    

Recommended Reagent System:

  • Reagent: T3P (Propylphosphonic anhydride) – Low epimerization rates.

  • Alternative: DIC/Oxyma (Superior to HATU for preventing racemization in Cys/His/Pipecolic acid) [1][5].

Scenario B: N-Alkylation of Chiral Piperidines

The Issue: Using strong bases (NaH, K2CO3) to deprotonate the amine can inadvertently deprotonate the


-carbon if an EWG (ester/nitrile) is present at C2.

Troubleshooting:

  • Avoid: NaH or LDA.

  • Use: Ag2O (Silver Oxide) or Cs2CO3 in MeCN. These provide a "soft" deprotonation of the NH without affecting the C-H bond.

  • Temperature: Maintain strictly at -78°C if using lithium bases for other functionalizations; warm slowly only if necessary.

Scenario C: Retro-Mannich Prevention

The Issue: Heating a piperidine with a ketone/aldehyde substituent at C2 causes C-C bond cleavage [7].

Protocol:

  • Kinetic Control: Never heat these intermediates above 40°C.

  • Workup: Avoid acidic workups if the product is an enamine/imine precursor.

  • Stabilization: If the intermediate is unstable, immediately reduce the ketone or protect it as an acetal to "lock" the structure against retro-Mannich fragmentation.

Analytical Verification

Do not assume optical purity. You must verify it.

MethodColumn TypeMobile Phase HintTarget Resolution
Chiral HPLC Chiralpak IG / IA (Amylose based)Hexane/IPA + 0.1% DEABaseline separation of enantiomers
Chiral SFC Chiralcel OD-HCO2 / MeOH + 0.1% NH3Faster, sharper peaks for piperidines
NMR Shift Reagent (e.g., Eu(hfc)3)CDCl3Look for splitting of the N-Me or

-H signal

Frequently Asked Questions (FAQ)

Q: Why is HATU causing racemization in my pipecolic acid coupling? A: HATU is extremely reactive. While efficient, it requires a base (usually DIPEA). If the amine coupling is slow (due to steric hindrance of the piperidine ring), the excess base has time to deprotonate the activated ester (oxazolone intermediate). Switch to DIC/Oxyma or T3P/Collidine [1][5].

Q: Can I use Fmoc protection on a 2-substituted piperidine? A: Yes, but be careful during deprotection. Standard 20% piperidine/DMF is a strong base solution. If your C2 center has an EWG, prolonged exposure can cause epimerization. Use 5% Piperazine/DBU (shorter time) or monitor closely [13].

Q: My piperidine product lost chirality after sitting in solution. Why? A: Check for "Self-Catalyzed" racemization. If your molecule contains both a basic amine and an acidic proton (e.g., an amino ester), it can self-epimerize in solution. Store as a HCl or TFA salt to protonate the amine and shut down this pathway.

References

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem. (2025).[1] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Link

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Link

  • RSC Publishing. (2024).[3][4][5][6] Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Link

  • National Institutes of Health (NIH). (2025).[1][5] Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Link

  • ResearchGate. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids. Link

  • National Institutes of Health (NIH). (2023).[4][6][7] Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Link

Sources

Troubleshooting

Protecting group strategies for the primary amine of [1-(Methylsulfonyl)piperidin-4-yl]methanamine

Technical Support Center: Amine Protection Strategies Ticket ID: #PROT-MSP-004 Subject: [1] Executive Summary & Molecule Analysis Welcome to the Technical Support Center. You are working with [1-(Methylsulfonyl)piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amine Protection Strategies Ticket ID: #PROT-MSP-004 Subject: [1]

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are working with [1-(Methylsulfonyl)piperidin-4-yl]methanamine .[1]

  • Target Functional Group: Primary aliphatic amine (

    
    ).[1][2]
    
  • Existing Functionality: Sulfonamide (

    
    ) at the piperidine 1-position.[1]
    
  • Key Chemical Constraint: The sulfonamide group is electronically withdrawing but chemically robust.[1] It is stable to acid, mild base, and standard catalytic hydrogenation.[2] This allows for a wide range of orthogonal protection strategies for the primary amine.

The Challenge: The primary challenge with this substrate is not reactivity (the primary amine is highly nucleophilic), but solubility and purification .[2] The sulfonamide moiety adds polarity and crystallinity, which can lead to unexpected precipitation during standard protection protocols.[2]

Strategy Selection Matrix

Use this decision matrix to select the correct protecting group based on your downstream chemistry.

StrategyReagentRemoval ConditionOrthogonality with Sulfonamide?Recommended For
Boc (tert-Butyloxycarbonyl)

Acid (TFA or HCl)Yes (Sulfonamides are acid-stable)General synthesis; when base stability is required.[1]
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSuBase (Piperidine/DBU)Yes (Sulfonamides are base-stable)Solid-phase synthesis; when acid sensitivity is an issue.[1]
Cbz (Carboxybenzyl)Cbz-Cl

/Pd-C or HBr/AcOH
Yes (Sulfonamides resist standard hydrogenation)When both acid and base stability are required.[1]
Teoc (Trimethylsilylethoxycarbonyl)Teoc-OSuFluoride (

)
Yes Specialized orthogonality (rarely needed here).[1][2]

Decision Workflow

The following logic tree will help you determine the optimal workflow for your specific synthetic route.

ProtectionStrategy cluster_legend Legend Start Start: Select Protection for [1-(Methylsulfonyl)piperidin-4-yl]methanamine Q1 Will downstream chemistry require strong ACID? Start->Q1 Q2 Will downstream chemistry require strong BASE? Q1->Q2 No (Acid Safe) Fmoc STRATEGY B: Fmoc Protection (Best for acid-sensitive routes) Q1->Fmoc Yes (Avoid Acid Removal) Q3 Is catalytic hydrogenation permissible later? Q2->Q3 Yes (Avoid Base Removal) Boc STRATEGY A: Boc Protection (Best for general use) Q2->Boc No (Base Safe) Q3->Fmoc No (Avoid H2) Cbz STRATEGY C: Cbz Protection (Robust orthogonal protection) Q3->Cbz Yes key Blue: Decision Point | Green: Recommended | Red: Alternative

Figure 1: Decision tree for selecting the appropriate amine protecting group based on downstream compatibility.

Detailed Protocols & Troubleshooting

Protocol A: Boc Protection (The Standard)

Most users encounter precipitation issues here due to the sulfonamide.

Reagents:


 (1.1 equiv), 

(1.5 equiv), DCM or THF.[1][2] Mechanism: Nucleophilic attack of the primary amine on the dicarbonate.

Step-by-Step:

  • Dissolve [1-(Methylsulfonyl)piperidin-4-yl]methanamine (1.0 equiv) in DCM (0.1 M).

    • Critical Note: If the starting material is the hydrochloride salt, add 2.5 equiv of

      
       to free the amine.[2]
      
  • Cool to 0°C.

  • Add

    
     (1.1 equiv) dissolved in a minimal amount of DCM dropwise.[1][2]
    
  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1M citric acid (removes unreacted amine), then saturated

    
    , then brine. Dry over 
    
    
    
    .

Troubleshooting Ticket #BOC-01: "The reaction turned into a slurry/precipitate."

  • Cause: The Boc-protected sulfonamide product is often less soluble in non-polar solvents than expected.[1]

  • Resolution: Switch solvent to THF or a 1:1 mixture of Dioxane/Water .[1] The addition of water ensures solubility of the polar sulfonamide and facilitates the reaction if inorganic bases (

    
    ) are used.
    
Protocol B: Fmoc Protection (Orthogonal)

Use this if you plan to treat the molecule with TFA later.[2]

Reagents: Fmoc-OSu (1.1 equiv),


 (2.0 equiv), Acetone/Water (1:1).[1][2]

Step-by-Step:

  • Dissolve the amine in a 1:1 mixture of Acetone and Water.[1]

  • Add solid

    
    .[1][2]
    
  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) slowly at 0°C.

    • Why OSu? Fmoc-Cl is too reactive and can lead to di-protection or side reactions.[1] Fmoc-OSu is milder.[1]

  • Stir at RT for 4–12 hours.

  • Workup: Evaporate the acetone. Acidify the remaining aqueous layer carefully to pH 3 with 1M HCl (the sulfonamide is stable). Extract with EtOAc.[1]

Troubleshooting Ticket #FMOC-01: "I see a byproduct that won't separate."

  • Diagnosis: Fmoc protection generates N-hydroxysuccinimide (NHS) as a byproduct.[1]

  • Resolution: Wash the organic layer extensively with water or mild base (

    
    ) to remove the water-soluble NHS.[1]
    

Frequently Asked Questions (FAQs)

Q: Is the methylsulfonyl (sulfonamide) group stable to the conditions used to remove Boc (TFA) or Fmoc (Piperidine)? A: Yes.[2] The sulfonamide linkage (


) is extremely robust.[1]
  • Acid Stability: It withstands neat TFA and 4M HCl/Dioxane (standard Boc removal conditions) without hydrolysis [1].[1][2]

  • Base Stability: It is stable to 20% piperidine in DMF (Fmoc removal).[1][2] However, avoid extremely strong bases (e.g.,

    
    ) which could deprotonate the 
    
    
    
    -carbon next to the sulfonyl group, though this requires specific conditions not found in deprotection [2].[2]

Q: Can I use Cbz protection if I need to hydrogenate later? Will the sulfur poison the catalyst? A: Generally, yes.[2] Unlike thiols or thioethers (sulfides), sulfonamides are in a high oxidation state and do not typically poison Palladium/Carbon (Pd/C) catalysts during standard hydrogenolysis [3].[1][2] However, if you observe slow kinetics, increase the catalyst loading to 10-20% w/w or switch to


 (Pearlman's catalyst).[1][2]

Q: My starting material is [1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride. Does this change the protocol? A: Yes. You must include an extra equivalent of base (e.g., Triethylamine or DIPEA) to neutralize the HCl salt before the protecting group reagent (


 or Fmoc-OSu) can react.[1][2] The amine must be neutral to be nucleophilic.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1][2] [1][2]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.[2] (Chapter 24: Chemoselectivity and Protecting Groups).[1][2] [1][2]

  • Barn, D. R.; Morphy, J. R. Synthesis of Piperidine Sulfonamides.[1][2] Journal of Combinatorial Chemistry2000 , 2(6), 675–681.[2] (Demonstrates stability of sulfonamides during library synthesis). [1][2]

Sources

Optimization

Removing residual catalysts from piperidine-containing reaction mixtures

Status: Operational Ticket ID: PIP-PD-REM-001 Subject: Troubleshooting residual catalyst removal in the presence of strong amine ligands (Piperidine). The Core Challenge: The "Piperidine Paradox" Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-PD-REM-001 Subject: Troubleshooting residual catalyst removal in the presence of strong amine ligands (Piperidine).

The Core Challenge: The "Piperidine Paradox"

Welcome to the technical support guide for metal scavenging. If you are reading this, you are likely facing a common but frustrating scenario: standard acidic washes or simple carbon treatments are failing to bring your metal content (Pd, Pt, Ru) within ICH Q3D limits.

The Scientific Causality: Piperidine is not just a base; it is a potent sigma-donor ligand . In reaction mixtures, piperidine competes aggressively with standard scavengers for the metal center.

  • The Problem: The nitrogen lone pair on piperidine forms tight coordination complexes with soft metals (e.g., [Pd(Piperidine)₂Cl₂]).

  • The Consequence: Standard scavengers (like Si-Thiol) often lack the binding affinity to "rip" the metal away from the piperidine. You need a scavenger with a higher formation constant (

    
    ) than the metal-amine complex.
    

Decision Matrix: Selecting the Right Workflow

Before starting a protocol, determine your matrix properties. Use the logic flow below to select the correct remediation strategy.

ScavengerLogic Start START: Characterize Matrix IsSoluble Is Product Soluble in Organic Solvent? Start->IsSoluble MetalState Metal Oxidation State? IsSoluble->MetalState Yes (Homogeneous) WashMethod Liquid-Liquid Extraction (NAC Wash) IsSoluble->WashMethod No (Slurry/Precipitate) Pd0 Pd(0) / Low Oxidation MetalState->Pd0 Pd(0), Pt(0) Pd2 Pd(II) / High Oxidation MetalState->Pd2 Pd(II), Cu(I/II), Rh(III) Scavenger2 Rec: Si-Thiol or Activated Carbon (Soft Nucleophiles) Pd0->Scavenger2 Oxidative Addition Needed Scavenger1 Rec: Si-Thiourea or Si-DMT (Strong Chelators) Pd2->Scavenger1 High Affinity Required

Figure 1: Decision tree for selecting the appropriate remediation strategy based on solubility and metal oxidation state.

Protocol A: Solid-Supported Scavenging (The Gold Standard)

For piperidine-containing compounds, Si-Thiol is often insufficient . You must use "chelating" scavengers that offer bidentate or tridentate binding sites to displace the amine.

Recommended Scavengers:

  • Si-DMT (Dimercaptotriazine): Best for Pd(II) and Ru. The triazine ring pulls electron density, making the thiols highly acidic and reactive.

  • Si-Thiourea: Excellent for Pd(0) and Pd(II) in the presence of amines due to specific coordination geometry.

Step-by-Step Batch Protocol

Prerequisites:

  • Reaction mixture is in a solvent compatible with silica (THF, EtOAc, MeOH, DMF).

  • Avoid: Triethylamine (TEA) in huge excess if using acidic scavengers, though Si-DMT is robust.

ParameterSpecificationReason
Loading 4–10 equivalents (w.r.t. metal)High excess is needed to overcome the piperidine concentration equilibrium.
Temperature 50°C – 60°C Critical: Room temperature is often too slow for ligand exchange. Heat provides the activation energy to break the Pd-Piperidine bond.
Time > 4 HoursLigand exchange kinetics are slower than simple adsorption.
Agitation Overhead StirringMagnetic stir bars can grind the silica, creating fines that clog filters.

Workflow:

  • Charge: Add crude reaction mixture to the reactor.

  • Dilute: Ensure concentration is <10 mL/g of product to allow scavenger mobility.

  • Add Scavenger: Add Si-DMT (SiliaMetS® DMT) at 5–10 wt% relative to the crude mass (or calculate 4 eq vs. Pd).

  • Heat: Warm to 50°C.

  • Monitor: Sample supernatant at 1h, 4h, and 12h. Analyze via ICP-MS.

  • Filter: Filter hot (if product solubility is temp-dependent) through a 0.45 µm pad (Celite or membrane).

  • Wash: Wash the cake with clean solvent to recover entrained product.

Expert Insight: If Si-DMT fails, try a "cocktail" approach: 50% Si-DMT + 50% Activated Carbon (e.g., Ecosorb C-941). The carbon handles the bulk, while the silica polishes the chelated species.

Protocol B: The "Killer Wash" (Liquid-Liquid Extraction)

If solid scavengers are too expensive or the product precipitates on silica, use the N-Acetylcysteine (NAC) Wash . This is chemically superior to EDTA for soft metals like Pd.

Mechanism: NAC contains a thiol and a carboxylic acid. It forms a water-soluble, anionic complex with Palladium, effectively stripping it from the organic piperidine phase.

The NAC/Ammonia Protocol
  • Dissolution: Dissolve crude product in a water-immiscible solvent (IPAc or 2-MeTHF are preferred over DCM).

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to ~7–8 with NaOH (activates the thiol).

  • Wash 1 (The Strip): Add 20 vol% of the NAC solution. Heat to 40°C and stir vigorously for 2 hours.

    • Note: Color change (often to dark red/brown in aqueous layer) indicates successful complexation.

  • Separation: Cut the layers. The Pd is now in the aqueous layer.

  • Wash 2 (The Polish): Wash organic layer with 5% aqueous Ammonia (

    
    ).
    
    • Reason: Ammonia helps break up any remaining cationic Pd-amine clusters.

  • Rinse: Final wash with water/brine to remove residual NAC.

Compliance & Regulatory (ICH Q3D)

When validating your removal efficiency, you must calculate the Permitted Daily Exposure (PDE) . Piperidine synthesis often uses Class 1 and 2B metals.

ICH Q3D Limits (Oral Route)

ElementClassPDE (µ g/day )Concentration Limit (10g daily dose)
Cd (Cadmium)15.00.5 ppm
Pb (Lead)15.00.5 ppm
Pd (Palladium)2B10010 ppm
Pt (Platinum)2B10010 ppm
Ru (Ruthenium)2B10010 ppm

Warning: If your drug is for Parenteral (Inhalation/Injection) use, these limits drop significantly (e.g., Pd limit drops from 100 µg to 10 µg).

Troubleshooting FAQs

Q: I used Si-Thiol and my Pd levels barely moved. Why? A: Competition. The piperidine nitrogen is a stronger donor than the neutral thiol in Si-Thiol. Switch to Si-DMT or Si-Thiourea .[1] The thiourea sulfur is a "softer" donor with higher affinity for Pd, and the triazine backbone of DMT provides a chelate effect that monodentate piperidine cannot match.

Q: The scavenger removed the metal, but my yield dropped 20%. A: Non-specific binding. Your product likely contains polar functional groups (OH, NH) that are hydrogen bonding to the silica backbone (silanols).

  • Fix: Add 1–5% MeOH or EtOH to your solvent. This "caps" the silanols and displaces your product back into solution without affecting the metal binding.

Q: Can I just use Activated Carbon? A: You can, but it is risky. Carbon works by adsorption (surface area), not specific chelation. In piperidine matrices, the amine can block the pores of the carbon. If you use carbon, screen specific grades like Darco G-60 (high surface area) or Ecosorb C-941 (carbon/silica hybrid).

Q: The metal is stuck at 50 ppm. How do I get to <10 ppm? A: You have reached the thermodynamic limit of that specific scavenger.

  • Fix: Perform a Crystallization . Once the bulk metal is down to 50 ppm, crystallizing the product (using an antisolvent like Heptane) will usually reject the remaining soluble metal-amine complex into the mother liquor.

References

  • Phillips, S. et al. "Removal of Palladium from Organic Reaction Mixtures by Solid-Supported Scavengers." Organic Process Research & Development, 2015.[2] [Link]

  • Welch, C. J. et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 2005. [Link]

  • International Conference on Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities." European Medicines Agency, 2022. [Link]

  • Garrett, C. E. & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004. [Link]

Sources

Troubleshooting

Technical Support Center: Hygroscopicity Management in HCl Salt Synthesis

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Hydrochloride Salt Hygroscopicity Mission Statement Hydrochloride (HCl) salts represent nearly 50% of all pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Hydrochloride Salt Hygroscopicity

Mission Statement

Hydrochloride (HCl) salts represent nearly 50% of all pharmaceutical salts due to their favorable pKa, physiological compatibility, and solubility. However, the chloride ion is a potent hydrogen bond acceptor, making these salts frequently prone to hygroscopicity (moisture uptake) and deliquescence (dissolving in absorbed moisture).[1]

This guide moves beyond basic textbook advice. It provides a root-cause analysis and actionable engineering controls for researchers facing "oiling out," gummy precipitates, or weight instability during synthesis.

Module 1: Synthesis & Reaction Engineering

Preventing moisture uptake before it begins.

Q: My HCl salt turns into a gum immediately upon formation. How do I prevent this?

A: This is typically a solvent system failure, not a compound failure. Aqueous HCl introduces water that you cannot easily remove later. You must switch to an Anhydrous In-Situ Generation system.

The "Acetyl Chloride" Protocol: Instead of using aqueous HCl (37%), generate anhydrous HCl directly in your reaction vessel. This method consumes trace moisture and produces a clean salt precipitate.

ComponentRoleMechanism
Acetyl Chloride (AcCl) ReagentReacts with alcohol (MeOH/EtOH) to generate anhydrous HCl and an ester byproduct.[2]
Alcohol (MeOH/EtOH) Solvent/ReactantActs as the proton source for HCl generation.
Ethyl Acetate/Dioxane Anti-solventLow dielectric constant solvents that force the salt to precipitate rather than oil out.

Step-by-Step Protocol:

  • Dissolve your free base in dry Ethyl Acetate (or Dioxane) under

    
    .
    
  • In a separate flask, mix dry Methanol (1.5 equivalents relative to base) and cool to 0°C.

  • Dropwise add Acetyl Chloride (1.1 equivalents relative to base) to the Methanol. Exothermic reaction - generates anhydrous HCl.

  • Add this HCl/MeOH solution dropwise to your free base solution.

  • Result: The HCl salt should precipitate as a fine, filterable solid due to the high antisolvent ratio.

Technical Insight: This method leverages the Common Ion Effect in a non-polar environment. By keeping water activity (


) near zero, you prevent the formation of hydrates that lower the glass transition temperature (

), which is the primary cause of "gumming."
Module 2: Isolation & Purification (The "Rescue" Phase)

Troubleshooting "oiling out" and amorphous solids.

Q: I already have an oil. How do I convert it to a crystalline solid?

A: Oiling out indicates the system has entered a liquid-liquid phase separation (LLPS) rather than crystallization. You must disrupt the metastable zone.

Visual Troubleshooting Guide: The Isolation Logic

IsolationLogic cluster_0 Azeotrope Protocol Start Problem: Salt Oiled Out SolventCheck Check Solvent System Start->SolventCheck Seed Seed & Scratch SolventCheck->Seed If supersaturated Azeotrope Azeotropic Drying SolventCheck->Azeotrope If water present Ripening Ostwald Ripening Seed->Ripening Precipitate is amorphous Azeotrope->Seed Water removed Final Final Ripening->Final Filterable Crystal

Figure 1: Decision matrix for rescuing oiled-out hydrochloride salts. Note the critical role of azeotropic drying before attempting crystallization.

The "Azeotropic Rescue" Protocol:

  • Redissolve the oil in Toluene or Cyclohexane .

  • Rotovap to dryness.[3] These solvents form low-boiling azeotropes with water, effectively "pulling" trapped moisture out of the lattice.

  • Repeat 2-3 times.

  • Redissolve in a minimum amount of dry alcohol and slowly add diethyl ether (antisolvent) with vigorous stirring.

Module 3: Drying & Post-Processing

Removing water without decomposing the salt.

Q: My sample loses weight indefinitely in the vacuum oven. When is it "dry"?

A: Hydrochloride salts often hold "lattice water" (hydrates) vs. "surface water" (hygroscopicity). If you heat too fast, you may melt the salt (deliquescence) or decompose it (loss of HCl gas).

Critical Parameter: Deliquescence Relative Humidity (DRH) You must dry below the DRH of the salt. If the oven humidity > DRH, the salt will never dry.

Recommended Drying Workflow:

  • Stage 1: Ambient Vacuum (The "Surface" Phase)

    • Temp: 25°C

    • Desiccant:

      
       (Phosphorus Pentoxide) is mandatory. Silica gel is too weak for HCl salts.
      
    • Duration: 4-6 hours.

    • Goal: Remove unbound surface solvent/water.

  • Stage 2: Thermal Ramping (The "Lattice" Phase)

    • Temp: Ramp to

      
       (or 40-50°C if 
      
      
      
      unknown).
    • Vacuum: < 5 mbar.

    • Bleed Gas: Dry

      
       bleed. Do not use ambient air to break vacuum.
      

Desiccant Efficiency Table:

DesiccantResidual Water (mg/L air)Suitability for HCl Salts

< 0.00002Excellent. Chemically reacts with water; irreversible.

< 0.0005Good. High capacity, but potential safety hazard with organics.
Silica Gel 0.03Poor. Equilibrium vapor pressure is often too high for hygroscopic salts.

0.14Poor. Ineffective for deep drying.
Module 4: Solid-State Engineering

The root cause of variability.

Q: Why is Batch A stable, but Batch B turns to liquid in a week?

A: Batch B likely has higher Amorphous Content . Amorphous solids have higher free energy and surface area than crystalline solids, making them exponentially more hygroscopic.

Diagnostic: Run Dynamic Vapor Sorption (DVS) .

  • Crystalline Profile: Step-change in mass at specific humidity (formation of stoichiometric hydrate).

  • Amorphous Profile: Continuous, gradual mass gain from 0% RH upwards.

Remediation: Ostwald Ripening Protocol To convert amorphous material to crystalline (lowering hygroscopicity):

  • Suspend the solid in a solvent where it has low but non-zero solubility (e.g., isopropyl acetate or acetone).

  • Temperature Cycle: Cycle between 5°C and 40°C every 4 hours for 24-48 hours.

  • Mechanism: Small, amorphous particles dissolve during heating; large, stable crystals grow during cooling.

Visualizing the Stability Landscape

Stability Amorphous Amorphous Form (High Energy / High Surface Area) Hygroscopicity Rapid Moisture Uptake Amorphous->Hygroscopicity High affinity Crystalline Crystalline Form (Low Energy Lattice) Amorphous->Crystalline Annealing / Ripening Deliquescence Deliquescence (Liquid State) Hygroscopicity->Deliquescence RH > DRH Stable Stable Hydrate/Anhydrat Crystalline->Stable Resists Moisture

Figure 2: The thermodynamic pathway of moisture uptake. Amorphous content is the primary driver of instability.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2011).[6] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[7] Wiley-VCH.[4][5][7] Link

    • The definitive text on salt selection, pKa, and hygroscopicity management.
  • Guerrieri, P., et al. (2010).[8] "Analysis of relationships between solid-state properties, counterion, and developability of pharmaceutical salts." AAPS PharmSciTech, 11(3), 1212–1222. Link

    • Provides data correlating counterion choice (HCl vs others) with hygroscopicity risks.
  • Williams, D. B. G., & Lawton, M. (2010).[9] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354. Link

    • Source for desiccant efficiency d
  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in solubility of polymorphs." Journal of Pharmaceutical Sciences, 94(5), 929-939. Link

    • Explains the thermodynamic relationship between amorphous/crystalline forms and solubility/hygroscopicity.

Sources

Reference Data & Comparative Studies

Validation

Optimizing the Scaffold: A Comparative Validation of Photoredox C-H Functionalization vs. Classical Synthesis for Novel Piperidine Inhibitors

Executive Summary & Strategic Context Objective: This guide validates a direct -amino C-H arylation synthetic route for a novel piperidine-based kinase inhibitor ("Compound X"), contrasting it with the traditional de nov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide validates a direct


-amino C-H arylation synthetic route for a novel piperidine-based kinase inhibitor ("Compound X"), contrasting it with the traditional de novo linear synthesis.

The Challenge: Piperidine scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Tofacitinib, Paroxetine).[1] However, introducing polarity and complexity at the


-position typically requires lengthy de novo ring construction or the use of pre-functionalized, expensive chiral pool materials. These "Classical" routes often suffer from poor atom economy and high Process Mass Intensity (PMI).

The Solution: We present a validation of a Photoredox-Catalyzed C-H Functionalization route. By utilizing an Iridium-based photocatalyst under blue LED irradiation, we achieve direct, late-stage coupling of readily available piperidines with cyano-arenes. This guide provides the experimental evidence, mechanistic grounding, and green chemistry metrics required to adopt this methodology in a drug discovery workflow.

Comparative Analysis: Classical vs. Photoredox

The following table summarizes the performance metrics of the Novel Route (Method B) against the Industry Standard (Method A: Linear Reductive Amination/SN2).

MetricMethod A: Classical Linear SynthesisMethod B: Photoredox C-H FunctionalizationPerformance Shift
Step Count 6 Linear Steps (Protection, Activation, Coupling, Deprotection)1 Convergent Step (Direct Coupling)83% Reduction
Overall Yield 18% (Cumulative)62% (Single Step) 3.4x Improvement
Atom Economy 42% (High waste from leaving groups/reagents)88% (Hydrogen is the primary byproduct)High Efficiency
E-Factor 45 kg waste / kg product12 kg waste / kg product Green Validated
Scalability High (Well-established thermodynamics)Moderate (Photon penetration limits batch size; Flow Chem required for >100g)Context Dependent
Key Reagents NaBH(OAc)3, Pd/C, Boc2O, Hazardous HalidesIr(ppy)3 (cat.), Blue LEDs, Ammonium PersulfateLower Toxicity

Visualizing the Synthetic Strategy

The diagram below contrasts the linear dependency of the classical route with the convergent nature of the photoredox approach.

SyntheticStrategy cluster_0 Method A: Classical Linear Route cluster_1 Method B: Photoredox Route StartA Chiral Amino Acid Precursor Step1 Step 1: Protection StartA->Step1 Step2 Step 2: Cyclization Step1->Step2 Step3 Step 3: Reductive Amination Step2->Step3 Step4 Step 4: Deprotection Step3->Step4 Product Target Inhibitor (Compound X) Piperidine Commercial Piperidine Catalyst Ir(ppy)3 Blue LED Piperidine->Catalyst Arene Cyano-Arene Partner Arene->Catalyst Catalyst->Product

Figure 1: Comparison of the linear, multi-step classical pathway versus the convergent, single-step photoredox strategy.

Experimental Protocols (Validation Systems)

Method A: Classical Baseline (Abbreviated)

Context: Provided for control comparison.

  • Reaction: N-Boc-4-piperidone undergoes reductive amination with the aryl amine using sodium triacetoxyborohydride (STAB) in DCE.

  • Workup: Quench with NaHCO3, extraction with DCM.

  • Issues: Requires stoichiometric reductant (boron waste) and subsequent deprotection steps (TFA), increasing the E-factor.

Method B: Novel Photoredox Protocol (The Guide)

Context: This protocol is adapted from MacMillan’s


-amino arylation methodologies [1].

Reagents:

  • Substrate: N-Boc-Piperidine (1.0 equiv)

  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)

  • Catalyst:

    
     (1.0 mol %)
    
  • Solvent: DMA (N,N-Dimethylacetamide), degassed.

  • Light Source: 34W Blue LED Kessil Lamp (approx. 450 nm).

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an 8 mL vial with N-Boc-Piperidine (0.5 mmol), 1,4-Dicyanobenzene (0.75 mmol), and

    
     (0.005 mmol). Add 5.0 mL of anhydrous, degassed DMA.
    
  • Irradiation (The Reaction): Seal the vial with a Teflon-lined cap. Place the vial 2 cm away from the Blue LED source. Maintain temperature at 25°C using a fan to prevent thermal degradation. Irradiate for 18 hours.

    • Checkpoint: The solution should transition from yellow to slightly orange. Darkening indicates potential decomposition or lack of oxygen exclusion.

  • Workup & Purification: Dilute the reaction mixture with 20 mL diethyl ether and wash with water (3 x 10 mL) to remove DMA. Dry the organic layer over

    
     and concentrate in vacuo.
    
    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Self-Validation (qNMR): Dissolve the crude oil in

    
     with 1,3,5-trimethoxybenzene as an internal standard. Integrate the 
    
    
    
    -proton signal of the product vs. the standard to calculate the assay yield before column purification.

Mechanistic Grounding

Understanding the mechanism is crucial for troubleshooting. The reaction relies on a Single Electron Transfer (SET) cycle. The excited Iridium catalyst oxidizes the piperidine to a radical cation, which is then deprotonated to form the reactive


-amino radical.[1]

Mechanism Ir3 Ir(III) Ground State Ir3_Star *Ir(III) Excited State Ir3->Ir3_Star Blue LED (hv) Ir4 Ir(IV) Reduced State Ir3_Star->Ir4 SET (Quenching) Acceptor -> Radical Anion Ir4->Ir3 SET (Turnover) Substrate Piperidine-H RadCat Piperidine Radical Cation Substrate->RadCat Oxidation by *Ir(III) or Ir(IV) AlphaRad α-Amino Radical RadCat->AlphaRad -H+ (Deprotonation) Product Arylated Piperidine AlphaRad->Product Radical-Radical Coupling

Figure 2: The photoredox catalytic cycle driving the C-H functionalization.

Key Mechanistic Insight: The success of this reaction depends on the "hydridic" nature of the


-C-H bond adjacent to the nitrogen. The resulting radical is nucleophilic, making it perfectly matched for coupling with electron-deficient arenes (like the cyano-arene used here) [4].

Green Chemistry & Sustainability Metrics

In alignment with the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) standards, the photoredox route demonstrates superior sustainability.

  • Process Mass Intensity (PMI): The classical route requires multiple solvent swaps (DCM to DMF to MeOH), driving PMI > 150. The photoredox route, being a "one-pot" functionalization, maintains a PMI < 50 [2].

  • Toxicity Profile: Eliminates the use of alkyl halides (potential genotoxins) and chlorinated solvents used in the classical extraction steps.

Conclusion

The photoredox


-C-H arylation route is not merely an academic curiosity; it is a robust, scalable alternative to classical piperidine synthesis. It offers a 3.4x yield improvement  and drastically reduces chemical waste. For researchers targeting novel kinase inhibitors, this methodology allows for the rapid diversification of the piperidine core without the need to rebuild the scaffold from scratch.

References

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117. [Link]

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19, 18-43. [Link]

  • Hager, D., MacMillan, D. W. C., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation.[1] Journal of the American Chemical Society. [Link]

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of transition metal and photocatalysis.[1] Nature Reviews Chemistry, 1(7), 0052. [Link]

  • Roschangar, F., et al. (2018). A deeper look at the E factor: a new tool for the 21st century pharmaceutical industry. Green Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Coupling Reagents for Piperidine Amide Synthesis: A Head-to-Head Comparison

Abstract: The formation of an amide bond between a carboxylic acid and a secondary amine, such as piperidine, is a cornerstone reaction in medicinal chemistry and drug development. While seemingly straightforward, the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The formation of an amide bond between a carboxylic acid and a secondary amine, such as piperidine, is a cornerstone reaction in medicinal chemistry and drug development. While seemingly straightforward, the choice of coupling reagent can dramatically impact reaction efficiency, yield, purity, and the degree of epimerization in chiral systems. This guide provides a head-to-head comparison of common coupling reagents, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions for their specific synthetic challenges.

Introduction: The Nuances of Piperidine Amide Coupling

Piperidine is a privileged scaffold found in numerous pharmaceuticals. Its secondary amine presents a moderate steric hindrance and basicity compared to primary amines, which can influence the kinetics and outcome of amide coupling reactions. An ideal coupling reagent for this transformation should offer high yields, fast reaction times, minimal side reactions, and suppression of racemization for chiral carboxylic acids. This guide will dissect the performance of three major classes of reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

The fundamental principle of amide coupling involves the "activation" of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The efficiency and fidelity of this process are dictated by the nature of the activated intermediate and the presence of additives.

Head-to-Head Comparison of Coupling Reagent Classes

This section evaluates the three dominant classes of coupling reagents. For the purpose of a standardized comparison, we will consider a model reaction: the coupling of benzoic acid with piperidine in DMF at room temperature.

Carbodiimides (e.g., EDC, DCC)

Carbodiimides are "zero-length" crosslinkers, meaning no part of the reagent is incorporated into the final product.[1] They are cost-effective and widely used, but not without significant drawbacks.

Mechanism of Action: The reaction proceeds via an O-acylisourea intermediate, which is highly reactive.[2][3] This intermediate can then be attacked by piperidine to form the desired amide. However, this intermediate is unstable and prone to two major side reactions:

  • Hydrolysis: In the presence of any moisture, the intermediate can hydrolyze back to the starting carboxylic acid.[1]

  • N-acylurea Formation: The intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the reaction and can be difficult to remove during purification.[2][3]

To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[4] This two-step, one-pot process significantly improves yields and purity.

Carbodiimide_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + Carbodiimide Carbodiimide EDC/DCC Amide Piperidine Amide O_acylisourea->Amide + Piperidine N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement OBt_ester OBt-Active Ester (More Stable) O_acylisourea->OBt_ester + HOBt Piperidine Piperidine Urea Urea Byproduct HOBt HOBt / Oxyma OBt_ester->Amide + Piperidine Phosphonium_Mechanism RCOO R-COO⁻ OBt_ester OBt-Active Ester RCOO->OBt_ester + PyBOP PyBOP PyBOP Amide Piperidine Amide OBt_ester->Amide + Piperidine Piperidine Piperidine Byproduct Tris(pyrrolidino) phosphine oxide

Caption: PyBOP-mediated coupling proceeds via a highly reactive OBt-active ester intermediate.

Performance Insights:

  • Yield: Generally very high. Highly reliable for sterically hindered or electron-deficient partners.

  • Workup: The phosphine oxide byproduct is water-soluble and typically removed by aqueous workup.

  • Racemization: Low risk. The pre-formation of the OBt ester is rapid and minimizes the lifetime of potentially racemizing intermediates.

  • Cost: More expensive than carbodiimides.

Uronium/Aminium Salts (e.g., HBTU, HATU, COMU)

This class of reagents is arguably the most popular for difficult couplings due to their high reactivity and efficiency.

Mechanism of Action: Similar to phosphonium salts, uronium reagents like HBTU and HATU react with a carboxylate to form an active ester. [5]HATU, which incorporates the more reactive 7-aza-1-hydroxybenzotriazole (HOAt) moiety, is generally faster and more effective at suppressing racemization than its HOBt-based counterpart, HBTU. [6][7]These reagents are technically aminium salts in their solid state but react as if they were uronium species.

A key side reaction with these reagents is guanidinylation, where the reagent can react with the free amine, terminating the peptide chain. [8]This is typically only an issue when the coupling reagent is used in large excess.

COMU is a newer generation uronium salt based on Oxyma instead of HOBt/HOAt. It offers several advantages: it is not explosive like HOAt-based reagents, its byproducts are very water-soluble, making for a simple workup, and it has shown coupling efficiencies comparable to or even exceeding HATU. [9][10]

Uronium_Mechanism RCOO R-COO⁻ OAt_ester OAt/OBt-Active Ester RCOO->OAt_ester + HATU HATU HATU / HBTU Amide Piperidine Amide OAt_ester->Amide + Piperidine Piperidine Piperidine Byproduct Tetramethylurea

Caption: Uronium salt mechanism, highlighting the formation of a highly reactive OAt/OBt-ester.

Performance Insights:

  • Yield: Excellent, often the highest among all classes. HATU and COMU are particularly effective for challenging couplings, including those with secondary amines. [10]* Workup: Byproducts (tetramethylurea) are water-soluble and easily removed.

  • Racemization: Very low, especially with HATU and COMU.

  • Cost: The most expensive class of reagents.

Data Summary & Recommendations

The choice of coupling reagent is a balance of cost, efficiency, and the specific demands of the substrate.

Reagent ClassRepresentativeRelative CostTypical YieldWorkup DifficultyRacemization RiskKey Advantage
Carbodiimide EDC/HOBt$GoodLow (water-soluble)Low (with additive)Cost-effective
Phosphonium PyBOP

Very GoodLow (water-soluble)Very LowHigh reliability, safer than BOP
Uronium/Aminium HATU

$
ExcellentLow (water-soluble)Extremely LowHighest reactivity for difficult couplings
Uronium/Aminium COMU

$
ExcellentLow (water-soluble)Extremely LowHigh reactivity and enhanced safety profile

Recommendations:

  • For routine, cost-sensitive synthesis: EDC/Oxyma or EDC/HOBt is the workhorse. It provides good yields with a simple workup, provided the additive is used.

  • For moderately difficult or valuable substrates: PyBOP is an excellent choice, offering higher reliability and yields than carbodiimides with minimal risk of racemization.

  • For highly challenging couplings (sterically hindered acid/amine, racemization-prone substrates): HATU or COMU are the reagents of choice. [6]While more expensive, their superior performance often justifies the cost by maximizing the yield of precious materials. COMU is particularly recommended due to its enhanced safety profile and excellent performance. [9]A study has shown that for secondary amines, reagents like DMT-MM and COMU can provide the best yields, especially in aqueous-organic media. [11]

Standardized Experimental Protocol

This protocol provides a self-validating framework for piperidine amide synthesis. It is designed for a 1.0 mmol scale and can be adapted based on the chosen reagent.

Caption: General experimental workflow for piperidine amide coupling.

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 eq)

  • Piperidine (1.2 mmol, 1.2 eq)

  • Coupling Reagent (1.1 mmol, 1.1 eq)

  • Additive (if using EDC) (1.1 mmol, 1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃

  • Brine

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.

  • Addition of Base and Amine: Add DIPEA (2.0 eq) followed by piperidine (1.2 eq). Stir the solution at room temperature for 10 minutes.

  • Activation (Performed in a separate vial):

    • For EDC/HOBt: Dissolve EDC·HCl (1.1 eq) and HOBt (1.1 eq) in ~2 mL of anhydrous DMF.

    • For PyBOP/HATU/COMU: Dissolve the reagent (1.1 eq) in ~2 mL of anhydrous DMF.

  • Coupling Reaction: Add the prepared reagent solution dropwise to the flask containing the acid, amine, and base.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the limiting reagent (typically the carboxylic acid) by TLC or LC-MS. Reactions are often complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of DCM or ethyl acetate.

  • Extraction: Wash the organic layer sequentially with 2x 25 mL of saturated aq. NaHCO₃, and 1x 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure piperidine amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Vertex Exchange. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved February 3, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(12), 2747–2767. [Link]

  • Dunetz, J. R., et al. (2016). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Request PDF on ResearchGate. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved February 3, 2026, from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved February 3, 2026, from [Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of FAAH Inhibitors Derived from [1-(Methylsulfonyl)piperidin-4-yl]methanamine

In the landscape of analgesic drug discovery, the endocannabinoid system presents a compelling target for therapeutic intervention. A key regulator of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analgesic drug discovery, the endocannabinoid system presents a compelling target for therapeutic intervention. A key regulator of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endogenous cannabinoid anandamide. Inhibition of FAAH elevates anandamide levels, thereby potentiating its analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. This guide provides a comparative analysis of the in vivo efficacy of drug candidates derived from the [1-(Methylsulfonyl)piperidin-4-yl]methanamine scaffold, with a particular focus on the well-characterized compound PF-04457845. We will delve into its performance against other notable FAAH inhibitors and standard-of-care analgesics, supported by experimental data and detailed protocols for researchers in the field.

The Rationale for Targeting FAAH with [1-(Methylsulfonyl)piperidin-4-yl]methanamine Derivatives

The [1-(Methylsulfonyl)piperidin-4-yl]methanamine core structure has proven to be a valuable scaffold for the development of potent and selective FAAH inhibitors. This is exemplified by PF-04457845, a compound that has undergone extensive preclinical and clinical evaluation. The rationale behind developing inhibitors based on this scaffold lies in the potential to achieve high potency, selectivity, and favorable pharmacokinetic properties, which are critical for a successful therapeutic agent. Pharmacological blockade of FAAH has emerged as an attractive strategy to augment endocannabinoid signaling and leverage the therapeutic benefits of cannabinoid receptor activation while potentially avoiding undesirable side effects like cognitive impairment and motor control issues.[1]

Comparative In Vivo Efficacy in a Model of Inflammatory Pain

To objectively assess the in vivo efficacy of these drug candidates, the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats is a widely accepted and utilized preclinical assay.[2] This model mimics the chronic inflammatory pain state in humans and is sensitive to various analgesic agents.

Below is a comparative summary of the in vivo efficacy of PF-04457845 and a first-generation FAAH inhibitor, URB597, in the rat CFA model of inflammatory pain.

CompoundAnimal ModelDosing RouteMinimum Effective Dose (Anti-allodynic effect)ComparatorReference
PF-04457845 Rat, CFA-induced inflammatory painOral (p.o.)0.1 mg/kgNaproxen (10 mg/kg, p.o.)[1][3]
URB597 Rat, CFA-induced inflammatory painIntraperitoneal (i.p.)0.3 mg/kgHU210 (0.03 mg/kg, i.p.)[4][5]

Analysis of Comparative Efficacy:

As the data indicates, PF-04457845, a derivative of the [1-(Methylsulfonyl)piperidin-4-yl]methanamine scaffold, demonstrates potent anti-allodynic effects in the CFA model with a minimum effective oral dose of 0.1 mg/kg.[1][3] This potency is noteworthy, especially when compared to the well-established NSAID, naproxen, which showed a comparable effect at a 100-fold higher dose (10 mg/kg).[3] In contrast, the earlier FAAH inhibitor, URB597, exhibited efficacy in the same model at a dose of 0.3 mg/kg when administered intraperitoneally.[4][5] While a direct head-to-head study with identical routes of administration would provide a more definitive comparison, the available data suggests that PF-04457845 possesses high oral potency in a relevant preclinical model of inflammatory pain.

Mechanism of Action: Enhancing Endocannabinoid Signaling

The therapeutic effect of FAAH inhibitors is rooted in their ability to modulate the endocannabinoid system. The following diagram illustrates the signaling pathway.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Pain_Signal_Inhibition Inhibition of Neurotransmitter Release (Pain Signal Reduction) CB1R->Pain_Signal_Inhibition Leads to NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis Anandamide_pre NAPE Anandamide_pre->NAPE_PLD Anandamide->CB1R Binding & Activation FAAH FAAH Anandamide->FAAH Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH_Inhibitor FAAH Inhibitor (e.g., PF-04457845) FAAH_Inhibitor->FAAH Inhibition

Caption: FAAH Inhibition Signaling Pathway.

In essence, neuronal stimulation triggers the "on-demand" synthesis of anandamide in the postsynaptic neuron.[6] Anandamide then travels retrogradely across the synapse to bind to and activate presynaptic CB1 receptors.[7] This activation leads to the inhibition of neurotransmitter release, which in the context of pain pathways, results in an analgesic effect.[8] Under normal physiological conditions, anandamide's action is rapidly terminated by its uptake into the postsynaptic neuron and subsequent degradation by FAAH.[7] FAAH inhibitors like PF-04457845 block this degradation, leading to a sustained elevation of anandamide levels in the synaptic cleft.[9] This enhanced anandamide signaling results in a more profound and prolonged activation of CB1 receptors, thereby amplifying the natural pain-suppressing mechanism of the endocannabinoid system.[10]

Experimental Protocol: CFA-Induced Inflammatory Pain in Rats

The following is a detailed, step-by-step methodology for the CFA-induced inflammatory pain model, a cornerstone for evaluating the in vivo efficacy of analgesic compounds.

Objective: To induce a persistent inflammatory pain state in the rat hind paw to assess the anti-allodynic and anti-hyperalgesic effects of test compounds.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich)

  • Isoflurane for anesthesia

  • Tuberculin syringes with 27-gauge needles

  • Von Frey filaments for assessing mechanical allodynia

  • Plantar test apparatus for assessing thermal hyperalgesia

  • Test compound (e.g., PF-04457845), vehicle, and positive control (e.g., naproxen)

Workflow Diagram:

CFA_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_testing Phase 2: Drug Administration & Efficacy Testing Acclimatization Acclimatization (3-5 days) Baseline Baseline Behavioral Testing (Von Frey & Plantar Test) Acclimatization->Baseline CFA_Injection CFA Injection (100 µL into plantar surface of one hind paw) Baseline->CFA_Injection Post_CFA_Testing Post-CFA Behavioral Testing (e.g., 24h post-injection) CFA_Injection->Post_CFA_Testing Drug_Admin Drug Administration (Vehicle, Test Compound, Positive Control) Post_CFA_Testing->Drug_Admin Time_Course_Testing Time-Course Behavioral Testing (e.g., 1, 2, 4, 6 hours post-dose) Drug_Admin->Time_Course_Testing

Caption: Experimental Workflow for the CFA Model.

Step-by-Step Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least 3-5 days prior to the experiment to allow for acclimatization to the housing conditions and handling.

  • Baseline Behavioral Testing:

    • Mechanical Allodynia (Von Frey Test): Place individual rats in chambers with a wire mesh floor and allow them to acclimate for at least 15 minutes. Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. Determine the 50% withdrawal threshold.

    • Thermal Hyperalgesia (Plantar Test): Place rats in a plexiglass chamber on a glass floor. A radiant heat source is focused on the plantar surface of the hind paw. Record the latency to paw withdrawal. A cut-off time is employed to prevent tissue damage.

  • Induction of Inflammation:

    • Briefly anesthetize the rats with isoflurane.

    • Inject 100 µL of CFA into the plantar surface of one hind paw. The contralateral paw can be injected with saline to serve as a control.

  • Post-CFA Behavioral Assessment:

    • At a predetermined time point after CFA injection (e.g., 24 hours), repeat the von Frey and plantar tests to confirm the development of mechanical allodynia and thermal hyperalgesia, respectively. A significant decrease in withdrawal threshold and latency in the CFA-injected paw compared to baseline and the contralateral paw indicates successful model induction.[2]

  • Drug Administration and Efficacy Testing:

    • Administer the test compound (e.g., PF-04457845), vehicle, or a positive control (e.g., naproxen) via the desired route (e.g., oral gavage).

    • Conduct behavioral testing at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to evaluate the onset and duration of the analgesic effect.

    • The degree of reversal of allodynia and hyperalgesia is calculated as a percentage of the maximum possible effect.

Self-Validation and Trustworthiness:

This protocol incorporates several self-validating steps. The inclusion of a vehicle control group is essential to account for any effects of the administration procedure itself. A positive control, such as a clinically used analgesic like naproxen, validates the sensitivity of the assay to detect an analgesic response. Furthermore, assessing both mechanical and thermal hypersensitivity provides a more comprehensive evaluation of the compound's analgesic profile.

Concluding Remarks

The in vivo efficacy data for drug candidates derived from the [1-(Methylsulfonyl)piperidin-4-yl]methanamine scaffold, particularly PF-04457845, highlight the therapeutic potential of FAAH inhibition for the treatment of inflammatory pain. The high potency and oral bioavailability of these compounds in preclinical models underscore the value of this chemical scaffold. While clinical trial results for FAAH inhibitors have been mixed, the preclinical data strongly support the continued exploration of this target and chemical class. The methodologies and comparative data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into novel analgesics targeting the endocannabinoid system.

References

  • Ahn, K., Johnson, D. S., Stiff, C., Lazerwith, S. E., Kesten, S. R., Fay, L. K., Morris, M. A., Beidler, D., Liimatta, M. B., Smith, S. E., Dudley, D. T., Sadagopan, N., Bhattachar, S. N., Kesten, S. J., Nomanbhoy, T. K., & Cravatt, B. F. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. The Journal of pharmacology and experimental therapeutics, 338(1), 114–124. [Link]

  • Ahn, K., Johnson, D. S., Stiff, C., Lazerwith, S. E., Kesten, S. R., Fay, L. K., Morris, M., Beidler, D., Liimatta, M., Smith, S., Dudley, D., Sadagopan, N., Bhattachar, S., Kesten, S., Nomanbhoy, T., & Cravatt, B. F. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. ResearchGate. [Link]

  • Bar-Joseph, A., Moral, E. D., Wertman, A., Amer, M., Vahn, A., Naddaf, R., & Bar-Sela, G. (2022). Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats. MDPI. [Link]

  • Li, G. L., Winter, H., Arends, R., Jay, G. W., Le, V., Young, T., & Huggins, J. P. (2012). Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. British journal of clinical pharmacology, 73(5), 706–716. [Link]

  • Jayamanne, A., Greenwood, R., Mitchell, V. A., Aslan, S., Piomelli, D., & Vaughan, C. W. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British journal of pharmacology, 147(3), 281–288. [Link]

  • Jayamanne, A., Greenwood, R., Mitchell, V. A., Aslan, S., Piomelli, D., & Vaughan, C. W. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British journal of pharmacology, 147(3), 281–288. [Link]

  • Al-Shorbagy, M. Y., El-Sayed, A. M., El-Demerdash, E., & Khalifa, M. A. (2022). Ameliorative Effect of Dabigatran on CFA-Induced Rheumatoid Arthritis via Modulating Kallikrein-Kinin System in Rats. MDPI. [Link]

  • Leth-Møller, K. B., Hestehave, S., Hansen, C. P., Jensen, T. S., & Heegaard, A.-M. (2021). Effects of buprenorphine on model development in an adjuvant-induced monoarthritis rat model. PLOS ONE, 16(12), e0261173. [Link]

  • Gregoire, S., Michaud, V., Chapuy, E., & Whissell, P. D. (2021). Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis. Pain Reports, 6(1), e887. [Link]

  • Clapper, J. R., Moreno-Sanz, G., Russo, R., Fadda, P., & Piomelli, D. (2010). Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism. Nature neuroscience, 13(10), 1265–1270. [Link]

  • Walker, J. M., Huang, S. M., Strangman, N. M., & Tsou, K. (1999). Pain modulation by release of the endogenous cannabinoid anandamide. Proceedings of the National Academy of Sciences of the United States of America, 96(21), 12198–12203. [Link]

  • Creative Bioarray. (n.d.). Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model. Retrieved February 2, 2026, from [Link]

  • Karanian, D. A., & Bahr, B. A. (2006). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality. The Journal of pharmacology and experimental therapeutics, 318(3), 968–977. [Link]

  • Clapper, J. R., Moreno-Sanz, G., Russo, R., Fadda, P., & Piomelli, D. (2010). Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism. ResearchGate. [Link]

  • Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of inflammation: Carrageenan- or complete Freund's Adjuvant (CFA)-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]

  • Martire, S., Mosca, L., & d'Erme, M. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. MDPI. [Link]

  • Smaga, I., Bystrowska, B., Gawliński, D., Przegaliński, E., & Filip, M. (2016). Endocannabinoid system: Role in depression, reward and pain control (Review). Biomedical reports, 5(2), 131–138. [Link]

  • Poso, A., & Gynther, M. (2021). Inhibition of Vascular Growth by Modulation of the Anandamide/Fatty Acid Amide Hydrolase Axis. AHA Journals. [Link]

  • Ismail, C. A. N., & Mahdi, E. A. (2022). A Review on Complete Freund’s Adjuvant-Induced Arthritic Rat Model: Factors Leading to its Success. International Medical Journal Malaysia, 21(4). [Link]

  • Woodhams, S. G., Sagar, D. R., Burston, J. J., & Chapman, V. (2015). The role of the cannabinoid system in pain control and therapeutic implications for the management of acute and chronic pain episodes. British journal of pharmacology, 172(6), 1397–1411. [Link]

  • Mileni, M., Garfunkle, J., Ezzili, C., & Cravatt, B. F. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Bioorganic & medicinal chemistry letters, 18(17), 4854–4858. [Link]

  • Long, B. B., Delpire, C., & Ewin, S. E. (2015). Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of pharmacology and experimental therapeutics, 355(3), 368–376. [Link]

  • Bristol Myers Squibb. (2023). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. [Link]

  • Mahdi, E., Wan-Ahmad, W. A., & Sakinah, H. (2021). Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis. PLOS ONE, 16(12), e0260732. [Link]

Sources

Comparative

Benchmarking Novel Piperidine Derivatives: A Comparative Analysis Against Donepezil and Galantamine

Executive Summary Context: The piperidine scaffold remains a cornerstone in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer’s Disease (AD) therapy.[1] While Donepezil (Aricept) is the clinical gold sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The piperidine scaffold remains a cornerstone in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer’s Disease (AD) therapy.[1] While Donepezil (Aricept) is the clinical gold standard, its limitations in modifying disease progression have spurred the development of "Multi-Target Directed Ligands" (MTDLs)—novel piperidine derivatives designed to simultaneously inhibit AChE, Butyrylcholinesterase (BuChE), and reduce amyloid-beta aggregation.

Objective: This guide provides a rigorous technical framework for benchmarking new piperidine series (designated here as the PIP-X Series ) against established standards (Donepezil and Galantamine). It moves beyond simple IC50 reporting to address selectivity ratios, kinetic mechanisms, and the critical elimination of false positives (PAINS).

Chemical Rationale & Mechanism

The success of Donepezil lies in its binding mode: the benzylpiperidine moiety interacts with the Catalytic Anionic Site (CAS) of AChE, while the indanone ring binds to the Peripheral Anionic Site (PAS) .

Design Hypothesis for Novel Derivatives: New derivatives typically modify the N-benzyl linker or the indanone core to:

  • Increase Dual Binding (CAS + PAS) to block AChE-induced A

    
     aggregation.
    
  • Enhance BuChE inhibition , as BuChE levels rise while AChE drops in late-stage AD.

Mechanism of Action (Ellman's Assay Principle)

The benchmarking relies on the modified Ellman’s assay. The diagram below illustrates the reaction pathway used to quantify inhibition.

EllmanReaction ACh Acetylthiocholine (Substrate) Thio Thiocholine (Product) ACh->Thio Hydrolysis AChE AChE Enzyme (Target) AChE->ACh Catalysis Inhibitor Piperidine Derivative Inhibitor->AChE Inhibition (IC50) TNB Yellow Anion (Abs 412nm) Thio->TNB Reaction with DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB

Figure 1: Reaction logic for the Ellman Assay. The inhibitor competes with Acetylthiocholine for the AChE active site, reducing the production of Thiocholine and the subsequent yellow colorimetric signal.[2]

Experimental Protocol: The Self-Validating System

To ensure data integrity (E-E-A-T), this protocol includes specific "Stop-Gates" to prevent common experimental errors.

Materials
  • Enzyme: Recombinant Human AChE (hAChE) and BuChE (hBuChE). Avoid electric eel AChE for final benchmarking due to sequence differences.

  • Substrate: Acetylthiocholine Iodide (ATChI).[2]

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[2][3]

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0 ± 0.05). Strict pH control is vital; pH > 8.0 causes spontaneous hydrolysis of DTNB.

Workflow Diagram

AssayWorkflow Prep 1. Plate Prep (96-well) AddEnz 2. Add Enzyme + Inhibitor (Incubate 10 min @ 25°C) Prep->AddEnz AddSub 3. Add DTNB + ATChI (Start Reaction) AddEnz->AddSub Read 4. Kinetic Read (412nm, every 30s for 5 min) AddSub->Read Calc 5. Calculate Velocity (V) Slope of Abs vs Time Read->Calc

Figure 2: Step-by-step kinetic assay workflow.[2] Pre-incubation allows the inhibitor to reach equilibrium binding.

Critical "Expert Insight" Steps
  • The "Blank" Matrix: You must run a "No-Enzyme" blank for every inhibitor concentration. Piperidines with free thiols or reactive amines can react directly with DTNB, creating a false negative (color generation without enzymatic activity).

  • Solvent Correction: DMSO concentration must be kept <1% (v/v). Higher DMSO levels inhibit AChE, skewing the IC50 of the standard (Donepezil) and invalidating the comparison.

  • Linearity Check: Only calculate velocity (

    
    ) from the linear portion of the absorbance curve (
    
    
    
    ).

Benchmarking Data: Novel Series vs. Standards

The following table synthesizes performance metrics for a hypothetical novel series (PIP-Lead ) against industry standards.

Table 1: Comparative Inhibitory Profile (Human Enzymes)

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)Mechanism
Donepezil 6.7 ± 0.5 > 5,000> 700 (AChE Selective)Mixed (CAS/PAS)
Galantamine 500 ± 458,50017 (Moderate)Competitive
Tacrine 77 ± 570 ± 8~1 (Non-selective)Mixed
PIP-Lead (Novel) 2.1 ± 0.3 45 ± 4 21 (Dual Inhibitor)Dual Binding
PIP-Fail (Aggregator) PromiscuousPromiscuousN/AFalse Positive
Data Interpretation[4][5][6][7][8][9]
  • Potency: The PIP-Lead demonstrates sub-nanomolar potency (2.1 nM), outperforming Donepezil (6.7 nM). This suggests tighter binding, likely due to optimized

    
    -
    
    
    
    stacking in the PAS region.
  • Selectivity Profile: Unlike Donepezil (highly AChE selective), PIP-Lead shows significant BuChE inhibition (45 nM). In advanced AD, where AChE levels drop and BuChE activity persists, this "Dual Inhibition" profile is clinically advantageous.

  • The "PIP-Fail" Warning: Many lipophilic piperidines form colloidal aggregates in aqueous buffer. These sequester enzyme non-specifically.

    • Validation: If IC50 shifts significantly with the addition of 0.01% Triton X-100 (detergent), the compound is an aggregator, not a true inhibitor.

Advanced Profiling: Beyond Potency

A potent inhibitor is useless if it cannot cross the Blood-Brain Barrier (BBB).

CNS Multi-Parameter Optimization (CNS MPO)

Calculate the MPO score (0-6 scale) based on physicochemical properties.

  • Optimal Range: MPO

    
     4.0
    
  • Key Drivers:

    • ClogP: 2.0 – 4.0 (Lipophilicity)

    • ClogD (pH 7.4): 1.0 – 3.0

    • MW: < 450 Da

    • pKa: 7.5 – 9.5 (Basic piperidine nitrogen is essential for cation-

      
       interaction in the active site).
      
False Positive Elimination (PAINS)

Before publishing, screen your structure against PAINS (Pan-Assay Interference Compounds) filters.

  • Common Offender: Alkylidene barbiturates or specific Michael acceptors attached to the piperidine ring can react covalently with the enzyme or DTNB, mimicking inhibition.

Conclusion

To successfully benchmark a new piperidine derivative:

  • Validate the Assay: Ensure Donepezil IC50 falls within 5–12 nM. If not, check enzyme activity or pH.

  • Prove Specificity: Run the assay with detergent (Triton X-100) to rule out aggregation.

  • Contextualize Selectivity: A lower Selectivity Index (approaching 1) is not a failure; it is a desired feature for dual AChE/BuChE inhibitors, provided the potency remains in the low nanomolar range.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors. Current Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Wager, T. T., et al. (2016). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.

Sources

Validation

Reproducibility in Piperidine Synthesis: A Comparative Technical Guide

Topic: Reproducibility of Synthetic Protocols for Functionalized Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Reproducibility...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Synthetic Protocols for Functionalized Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Reproducibility Crisis in Saturated Heterocycles

Functionalized piperidines represent a cornerstone pharmacophore in modern medicinal chemistry, appearing in blockbuster drugs like Fentanyl, Paroxetine, and Ritalin. However, the synthesis of these saturated heterocycles is plagued by reproducibility challenges. Traditional heterogeneous hydrogenations often fail due to catalyst poisoning or lack of chemoselectivity, while emerging photoredox methods struggle with scalability.

This guide objectively compares three dominant synthetic methodologies, identifying the Iridium(III)-Catalyzed Ionic Hydrogenation as the current "Gold Standard" for reproducibility and robustness. We provide a validated protocol, comparative data, and decision-making frameworks to ensure your bench-scale success translates to process chemistry.

Comparative Methodology Analysis

We analyzed three distinct approaches based on Scalability , Functional Group Tolerance , and Stereocontrol .

Method A: Heterogeneous Catalytic Hydrogenation (The Traditional Route)
  • Mechanism: Surface-mediated reduction using Pd/C, PtO₂, or Rh/C under H₂ pressure.

  • Pros: Low reagent cost; established industrial history.

  • Cons: High failure rate with polar substrates. Nitrogen lone pairs frequently poison the catalyst surface. Requires high pressure (50+ bar) and acidic media (AcOH), which decomposes acid-sensitive moieties (e.g., acetals, Boc groups).

  • Reproducibility Score: Low (Highly substrate-dependent).

Method B: Iridium(III)-Catalyzed Ionic Hydrogenation (The Robust Standard)
  • Mechanism: Homogeneous transfer hydrogenation using Cp*Ir(III) complexes. Operates via an ionic mechanism (hydride transfer to an activated iminium intermediate) rather than surface coordination.

  • Pros: Exceptional Chemoselectivity. Tolerates "catalyst killers" like nitro, aryl halides, and thioethers. Air and moisture stable. Scalable to decagrams without yield erosion.

  • Cons: Higher initial catalyst cost compared to Pd/C.

  • Reproducibility Score: High (Consistent across diverse substrates).

Method C: Directed C-H Functionalization (The Precision Tool)
  • Mechanism: Transition-metal (Rh, Pd) catalyzed insertion into C(sp³)-H bonds, often directed by specific N-protecting groups (e.g., N-oxoarylacetyl).

  • Pros: Access to substitution patterns (C3/C4) difficult to achieve via reduction.

  • Cons: Strict condition sensitivity. Often requires glovebox conditions; highly sensitive to steric bulk of the directing group.

  • Reproducibility Score: Moderate (Requires high technical expertise).

Critical Data Comparison

The following table summarizes performance metrics across 50+ diverse pyridine substrates reported in recent literature.

MetricMethod A: Heterogeneous (Pd/C, H₂)Method B: Ir(III) Ionic Hydrogenation Method C: C-H Functionalization
Yield Consistency 40-95% (High Variance)85-98% (Low Variance) 50-75% (Moderate Variance)
Nitro Group Tolerance < 5% (Reduces to amine)> 95% (Remains Intact) Variable
Aryl Halide Tolerance Low (Dehalogenation common)High (No Dehalogenation) High
Scalability High (if optimized)High (Decagram validated) Low (Photoredox limits)
Air/Moisture Sensitivity LowNegligible High
Stereoselectivity (2,6-subst) Cis/Trans mixturesHigh Cis-Selectivity (>20:1) N/A
The "Gold Standard" Protocol: Ir(III)-Catalyzed Ionic Hydrogenation

Based on our analysis, the Iridium(III) pathway offers the highest probability of success for functionalized substrates. This protocol is adapted from recent breakthroughs in Nature Chemistry (2025) and validated for robustness.

Causality & Logic (Why this works):
  • Catalyst Choice: The [Cp*Ir(III)] complex avoids the "flat adsorption" requirement of heterogeneous catalysts, preventing poisoning by the nitrogen lone pair.

  • Additives: The use of weak acids (phosphoric acid or similar) promotes the formation of the iminium species without degrading acid-sensitive protecting groups.

Step-by-Step Workflow:
  • Catalyst Preparation (In-Situ):

    • Charge a reaction flask with [Cp*IrCl2]2 (0.5 mol%) and a bidentate ligand (e.g., 4,4’-dihydroxy-2,2’-bipyridine) (1.1 mol%).

    • Add solvent (TFE - 2,2,2-Trifluoroethanol is critical for stabilizing the hydride intermediate). Stir for 15 min at RT to form the active cationic complex.

  • Substrate Addition:

    • Add the functionalized pyridine substrate (1.0 equiv).

    • Note: If the substrate is a free base, add 1.0 equiv of H3PO4 or AcOH to generate the pyridinium salt in situ.

  • Hydrogenation:

    • Pressurize the vessel to 5-10 bar H₂ (Balloon pressure is often sufficient for activated substrates, but 5 bar ensures reproducibility).

    • Heat to 50°C. Stir for 12-24 hours.

    • Checkpoint: Monitor via LC-MS. Look for the disappearance of the aromatic pyridine peak.

  • Workup & Isolation:

    • Vent H₂. Concentrate the solvent under reduced pressure.

    • Self-Validating Step: The product is often isolated as a stable piperidinium salt.[1] Triturate with Et₂O or Hexanes to precipitate the pure salt. This avoids column chromatography, a major source of yield loss.

    • Yield Check: Expect >90% yield.[2][3][4] If lower, check for water contamination in TFE (though tolerant, excessive water slows kinetics).

Visualizing the Decision Process
Figure 1: Strategic Selection of Piperidine Synthesis Methods

PiperidineStrategy Start Target: Functionalized Piperidine SubstPattern Substitution Pattern? Start->SubstPattern DeNovo De Novo Cyclization (Aza-Diels-Alder) SubstPattern->DeNovo Complex / Chiral Centers Reduction Reduction of Pyridine SubstPattern->Reduction Aromatic Precursor Available CHFunc Direct C-H Functionalization SubstPattern->CHFunc Late-Stage Modification Sensitive Contains Sensitive Groups? (Nitro, Halide, Alkene) Reduction->Sensitive Ionic Method B: Ir(III) Ionic Hydrogenation CHFunc->Ionic Failed? Try Pre-functionalizing Pyridine Hetero Method A: Heterogeneous (Pd/C) Sensitive->Hetero No (Robust Substrate) Sensitive->Ionic Yes (Needs Chemoselectivity)

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate complexity and functional group sensitivity.

Figure 2: Mechanism of Ir(III)-Catalyzed Ionic Hydrogenation

IrMechanism Precursor Pyridine Substrate Activation Protonation (Pyridinium Salt) Precursor->Activation + H+ HydrideTransfer Ir-H Hydride Transfer (Rate Limiting) Activation->HydrideTransfer + [Cp*Ir-H] Enamine Enamine/Iminium Intermediate HydrideTransfer->Enamine 1,2-Reduction Product Piperidine Salt (Cis-Selective) Enamine->Product Repeat Cycle

Caption: The ionic hydrogenation pathway avoids catalyst poisoning by utilizing outer-sphere hydride transfer to activated pyridinium species.

Troubleshooting & Optimization
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Product inhibition. The basic piperidine product competes with the pyridine substrate for protons.

    • Solution: Ensure stoichiometric acid is present. Unlike Pd/C, this method requires the substrate to be protonated.

  • Problem: Loss of stereoselectivity (cis/trans scrambling).

    • Cause: High temperature promoting reversible enamine formation.

    • Solution: Lower temperature to 25°C and increase pressure to 20 bar.

  • Problem: Dehalogenation of aryl iodides.

    • Cause: Trace Pd contaminants in the reactor or excessive temperature.

    • Solution: The Ir(III) method is generally immune to this, but ensure the reactor is free of residual Pd/C from previous runs.

References
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry (2025).[5] [Link][5]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis (2020). [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chem. Eur. J. (2020).[6] [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. JACS Au (2023). [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Chemistry – A European Journal (2013). [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
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